molecular formula C9H11ClO2 B1598700 1-(2-Chloroethoxy)-2-methoxybenzene CAS No. 53815-60-4

1-(2-Chloroethoxy)-2-methoxybenzene

Cat. No.: B1598700
CAS No.: 53815-60-4
M. Wt: 186.63 g/mol
InChI Key: CJHKWIFDLHQWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethoxy)-2-methoxybenzene, with the CAS Registry Number 53815-60-4, is an organic compound classified as a pharmaceutical impurity and intermediate . Its molecular formula is C9H11ClO2, and it has a molecular weight of 186.64 g/mol . This compound is primarily recognized in research and development as a known impurity of Carvedilol . Carvedilol is a non-selective β-adrenergic blocker agent with additional α1-blocking activity, used as an active pharmaceutical ingredient (API) in antihypertensive medications and in the treatment of congestive heart failure . As such, this compound is of significant value in analytical chemistry and pharmaceutical quality control, where it is used as a reference standard for quantifying and qualifying impurities in Carvedilol drug substances and products. This application is critical for ensuring the safety, efficacy, and compliance of the final pharmaceutical formulation. The compound should be stored in a refrigerator at 2-8°C . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHKWIFDLHQWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399862
Record name 1-(2-chloroethoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53815-60-4
Record name 1-(2-chloroethoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethoxy)-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical properties of 1-(2-Chloroethoxy)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Characterization of 1-(2-Chloroethoxy)-2-methoxybenzene Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists[1]

Physicochemical Profiling, Synthesis, and Structural Characterization[1]

Executive Summary & Chemical Identity

This compound (CAS: 53815-60-4) is a critical alkylating intermediate used primarily in the synthesis of the antihypertensive drug Carvedilol .[1][2][3] Often designated as "Impurity B" in Carvedilol pharmacopeial monographs, its control is essential due to its reactivity and potential genotoxic implications.

This guide provides a definitive reference for its physical properties, synthesis logic, and spectroscopic identification, serving as a grounding document for researchers optimizing alkylation reactions or validating analytical methods.[1]

Attribute Detail
IUPAC Name This compound
Common Synonyms 2-(2-Methoxyphenoxy)ethyl chloride; 2-Chloroethyl guaiacol ether
CAS Number 53815-60-4
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.64 g/mol
SMILES COC1=CC=CC=C1OCCCl

Physicochemical Properties

The following data aggregates experimental values and validated predictions. Note the low melting point, which often results in the compound appearing as a semi-solid or supercooled liquid at ambient temperatures in tropical lab environments.

Table 1: Physical Constants
PropertyValueContext/Notes
Physical State Solid (Low-melting)Off-white to pale beige crystalline mass.[1]
Melting Point 41–43 °CSharp transition; purity dependent.
Boiling Point 251 °C (at 760 mmHg)High boiling point requires high-vacuum distillation (e.g., 139–140 °C at 0.05 mmHg) for purification.[1]
Density 1.128 g/cm³Denser than water; facilitates phase separation in aqueous workups.
Flash Point 91 °CCombustible; requires standard organic solvent safety protocols.
LogP (Octanol/Water) ~2.31Moderately lipophilic; indicates good membrane permeability and retention on C18 HPLC columns.[1]
Solubility Profile
  • Soluble: Chloroform, Dichloromethane, Ethyl Acetate, Methanol, DMSO.[1]

  • Insoluble/Low Solubility: Water (approx. 60–140 mg/L).[1]

  • Implication: Reactions are best conducted in biphasic systems (with Phase Transfer Catalysis) or polar aprotic solvents (DMF) to maximize rate kinetics.[1]

Structural Characterization (Spectroscopy)

Accurate identification relies on distinguishing the ethylene linker protons and the methoxy singlet. The following assignments are derived from high-field NMR data.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃ (Deuterated Chloroform)[1]

  • Frequency: 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.85 – 7.05 Multiplet (m)4HAr-H Aromatic ring protons (Guaiacol core).[1]
4.26 Triplet (J = 6.3 Hz)2H-O-CH ₂-CH₂-Methylene adjacent to the phenoxy oxygen.[1] Deshielded by aromatic ring.[1]
3.85 Singlet (s)3H-OCHMethoxy group attached to the benzene ring.[1]
3.81 Triplet (J = 6.3 Hz)2H-CH₂-CH ₂-ClMethylene adjacent to the chlorine atom.[1]
Infrared Spectroscopy (FT-IR)[1]
  • 1593, 1504 cm⁻¹: Aromatic C=C stretching (Characteristic of benzene ring).[1]

  • 1254 cm⁻¹: Aryl alkyl ether C-O-C asymmetric stretch (Strong band).[1]

  • 740-750 cm⁻¹: C-Cl stretching (fingerprint region confirmation).

Synthesis & Experimental Protocols

Objective: Selective alkylation of Guaiacol (2-methoxyphenol) while minimizing the formation of the "bis-impurity" (where one alkyl chain reacts with two guaiacol molecules).[1]

Mechanistic Pathway

The synthesis involves a Williamson ether synthesis. The phenolic oxygen of guaiacol is deprotonated to form a phenoxide ion, which then performs an S_N2 attack on the alkyl halide.

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Guaiacol Phenoxide (Nucleophile) Guaiacol->Intermediate Deprotonation Base NaOH / KOH Base->Intermediate Product 1-(2-Chloroethoxy)- 2-methoxybenzene Intermediate->Product SN2 Attack (Kinetic Control) Impurity Bis-impurity (Dimer) Intermediate->Impurity Over-alkylation (Side Reaction) Reagent 1-Bromo-2-chloroethane (Electrophile) Reagent->Product

Figure 1: Reaction logic for the synthesis of this compound. Note the competition between the desired mono-alkylation and potential dimerization.

Detailed Protocol: Selective Mono-Alkylation

This protocol prioritizes purity over raw yield by using excess alkylating agent to suppress dimer formation.[1]

Reagents:

  • Guaiacol (50 mmol, 6.2 g)[1]

  • 1-Bromo-2-chloroethane (100 mmol, 8.4 mL) – 2.0 equivalents used to drive mono-substitution.[1]

  • Sodium Hydroxide (1.6 N aqueous solution)[1]

  • Solvent: Water (or biphasic Toluene/Water with TBAB catalyst).[1]

Procedure:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, combine Guaiacol and 1-Bromo-2-chloroethane.

  • Activation: Heat the mixture to 100 °C with vigorous stirring.

  • Base Addition: Slowly add the NaOH solution dropwise over 30 minutes.

    • Why? Slow addition maintains a low concentration of the highly reactive phenoxide ion, reducing the statistical probability of it reacting with an already-formed product molecule (which would lead to the dimer).

  • Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1) or HPLC.[1][4]

  • Workup (Purification):

    • Cool to room temperature.[1][5][6]

    • Extract with Chloroform or Dichloromethane (DCM) (3 x 50 mL).[1]

    • Critical Wash: Wash the organic layer with 10% NaOH (2 x 50 mL).[1]

    • Reasoning: This removes unreacted Guaiacol (which forms a water-soluble sodium salt), leaving the neutral ether product in the organic phase.[1]

    • Wash with water and saturated brine.[1]

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Final Polish: If the product is an oil, induce crystallization by chilling to 4 °C or perform high-vacuum distillation (bp ~140°C @ 0.05 mmHg) to obtain the solid.[1]

Handling, Stability, and Safety (GHS)

This compound is an alkylating agent and should be treated as a potential mutagen.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage:

    • Temperature: Refrigerator (2–8 °C).

    • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the ether linkage over long periods.

    • Hygroscopicity: Protect from moisture; hydrolysis of the alkyl chloride can occur slowly in wet conditions.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4143839, this compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Carvedilol Impurity Standard: this compound.[1][2][7] Retrieved from [Link][1][8]

  • Connect Journals. (2011). Synthesis and Characterization of Pharmacopeial Impurities of Carvedilol. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 1-(2-Chloroethoxy)-2-methoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(2-Chloroethoxy)-2-methoxybenzene (CAS No. 53815-60-4), a key intermediate in the synthesis of pharmaceuticals such as Carvedilol and Ranolazine[1][2]. In the absence of extensive published quantitative solubility data for this specific compound, this guide synthesizes theoretical principles of solubility, predictive analysis based on its physicochemical properties and data from analogous compounds, and detailed, field-proven experimental protocols for determining its solubility in various organic solvents. This document is intended to be an essential resource for researchers and professionals in drug development and chemical synthesis, enabling informed solvent selection for reaction chemistry, purification, and formulation.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

This compound, also known as O-(2-chloroethyl)guaiacol, is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs)[1]. Its utility in these multi-step syntheses underscores the importance of understanding its behavior in various solvent systems. Solubility is a critical parameter that dictates reaction kinetics, influences impurity profiles, and is fundamental to the design of efficient crystallization and purification processes. A thorough understanding of the solubility of this intermediate is therefore not merely academic but a prerequisite for process optimization, scalability, and ultimately, the economic viability of the final drug product.

This guide moves beyond a simple listing of solvents. It delves into the molecular characteristics of this compound to provide a predictive framework for its solubility, followed by actionable experimental protocols for researchers to generate precise, application-specific solubility data.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between solute and solvent molecules. To predict the solubility of this compound, we must first examine its key physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₁₁ClO₂PubChem[3]
Molecular Weight 186.63 g/mol PubChem[3]
XLogP3 2.2PubChem[3]
Hydrogen Bond Donors 0PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]
Estimated Water Solubility 1438.54 mg/LChemchart[4]

The XLogP3 value of 2.2 indicates a moderate level of lipophilicity, suggesting that the compound will favor organic solvents over water[3]. The presence of two hydrogen bond acceptors (the ether oxygens) allows for some interaction with protic solvents, while the absence of hydrogen bond donors limits its ability to form strong hydrogen bonding networks as a donor[3].

Predictive Solubility Analysis:
  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Given the molecule's ether linkages and chlorinated alkyl chain, it is expected to exhibit high solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar C-O and C-Cl bonds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is anticipated in alcohols. While the compound cannot donate hydrogen bonds, the ether oxygens can act as acceptors for hydrogen bonds from the solvent molecules. Data for the analogous compound, 1-(2-Chloroethyl)-4-methoxybenzene, indicates solubility in methanol and ethanol[5].

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The benzene ring and the ethyl chloride moiety contribute to its nonpolar character. Therefore, it is predicted to be soluble in aromatic hydrocarbons like toluene and chlorinated solvents like dichloromethane. The solubility in aliphatic hydrocarbons such as hexane is expected to be lower due to the presence of the polar ether groups. Guaiacol, a related compound, is slightly soluble in petroleum ether[6].

  • Aqueous Solubility: The estimated water solubility is low, consistent with its lipophilic character[4].

The following diagram illustrates the relationship between the physicochemical properties of this compound and its predicted solubility in different solvent classes.

G cluster_solute This compound Properties cluster_solvents Solvent Classes cluster_solubility Predicted Solubility XLogP3 = 2.2 XLogP3 = 2.2 Nonpolar Nonpolar XLogP3 = 2.2->Nonpolar Lipophilic Aqueous Aqueous XLogP3 = 2.2->Aqueous Hydrophobicity H-Bond Acceptors = 2 H-Bond Acceptors = 2 Polar Aprotic Polar Aprotic H-Bond Acceptors = 2->Polar Aprotic Dipole-Dipole Polar Protic Polar Protic H-Bond Acceptors = 2->Polar Protic H-Bonding H-Bond Donors = 0 H-Bond Donors = 0 Benzene Ring & Alkyl Halide Benzene Ring & Alkyl Halide Benzene Ring & Alkyl Halide->Nonpolar van der Waals High High Polar Aprotic->High Good Good Polar Protic->Good Nonpolar->Good Moderate to Low Moderate to Low Aqueous->Moderate to Low G start Start prepare_solute Weigh excess This compound start->prepare_solute add_solvent Add a known volume of organic solvent prepare_solute->add_solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours) add_solvent->equilibrate sample Withdraw an aliquot of the supernatant equilibrate->sample filter Filter through a 0.45 µm syringe filter sample->filter dilute Dilute the filtrate to a known volume filter->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate solubility from a calibration curve analyze->calculate end End calculate->end

Sources

1-(2-Chloroethoxy)-2-methoxybenzene melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

CAS No.: 53815-60-4 Synonyms: 2-(2-Methoxyphenoxy)ethyl chloride; Guaiacol 2-chloroethyl ether; 2-(2-Chloroethoxy)anisole.[1][2] Primary Application: Key intermediate in the synthesis of Carvedilol (β-blocker).

Executive Summary

1-(2-Chloroethoxy)-2-methoxybenzene is a critical alkylating agent used primarily in the pharmaceutical industry. Its physicochemical profile—specifically its status as a low-melting solid (MP: 41–43°C) —presents unique challenges in process engineering, material handling, and purification.

This guide provides a definitive technical analysis of its thermal properties, synthesis logic, and handling protocols, moving beyond basic datasheet values to explain the behavior of the molecule in a research and manufacturing context.

Part 1: Physicochemical Profile

The thermal data below represents the purified ortho isomer. Note that the presence of impurities (particularly unreacted guaiacol) can depress the melting point significantly, often resulting in a supercooled oil at room temperature.

Core Thermal Data
PropertyExperimental ValueCondition / Context
Melting Point (MP) 41 – 43 °C Crystalline solid. Sharp endotherm in DSC indicates high purity (>98%).
Boiling Point (BP) 251 °C At 760 mmHg (Predicted/Extrapolated).
Boiling Point (Vacuum) ~135 – 140 °C At 10–12 mmHg. Distillation is recommended under vacuum to avoid thermal decomposition.
Density 1.128 g/cm³ At 25°C (Liquid phase).
Flash Point 91 °C Closed Cup.
Physical Form Off-white Solid Below 40°C. Often appears as a slush or viscous oil if purity <95%.
The "Phase Ambiguity" Challenge

At typical laboratory or warehouse temperatures (20–25°C), this compound exists in a thermodynamic "danger zone."

  • High Purity (>99%): Exists as a hard, fused solid. Requires drum heaters or "hot rooms" (set to 50°C) to transfer as a liquid.

  • Lower Purity (<95%): Impurities such as guaiacol (MP 28°C) form a eutectic mixture, keeping the substance in a semi-solid or oily state. Protocol Note: If your sample is liquid at room temperature, it likely requires recrystallization or distillation before use in precise kinetic studies.

Part 2: Synthesis & Engineering Logic

The synthesis of this compound is a classic Williamson Ether Synthesis, but the choice of alkylating agent dictates the impurity profile and downstream purification difficulty.

Reaction Pathway

The target molecule is synthesized by alkylating Guaiacol (2-methoxyphenol) with a di-functional ethane derivative.

Synthesispathway Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Transition State (SN2 Attack) Guaiacol->Intermediate AlkylatingAgent 1-Bromo-2-chloroethane (Selectivity Control) AlkylatingAgent->Intermediate Base Base (K2CO3 or NaOH) + Solvent (MEK/DMF) Base->Intermediate Promoter Product 1-(2-Chloroethoxy)- 2-methoxybenzene (MP: 41-43°C) Intermediate->Product Major (>85%) Byproduct Bis-alkylation Impurity (Dimer) Intermediate->Byproduct Minor (<5%)

Figure 1: Selective alkylation pathway. The use of 1-bromo-2-chloroethane exploits the leaving group differential (Br > Cl), ensuring the chloro-ethyl tail remains intact for the next synthetic step (Carvedilol coupling).

Critical Process Parameters (CPP)
  • Leaving Group Selectivity:

    • Preferred: 1-Bromo-2-chloroethane.[1] The bromide is displaced ~100x faster than the chloride. This ensures the final product retains the chlorine atom needed for the subsequent reaction.

    • Alternative: 1,2-Dichloroethane.[1][3] Cheaper but requires large excess (3-5 equivalents) to prevent the formation of the dimer (1,2-bis(2-methoxyphenoxy)ethane), which is a high-melting solid that is difficult to remove.

  • Temperature Control:

    • Reaction is typically run at reflux (60–80°C) depending on the solvent (Acetone or MEK).

    • Warning: Overheating promotes the displacement of the second chloride, leading to the dimer impurity.

Part 3: Purification & Handling Protocols

Due to its melting point of 41–43°C, purification requires specific thermal management.

Protocol A: Vacuum Distillation (For Liquids/Oils)

If the crude product is an oil, distillation is the most effective method to remove unreacted guaiacol and colored impurities.

  • Setup: Short-path distillation head with a high-vacuum pump.

  • Pressure: Maintain <12 mmHg .

  • Fractions:

    • Foreshot: <120°C (Unreacted Guaiacol, solvent traces).[3][4][5]

    • Main Fraction:135–145°C (Target Product).

    • Residue: Dimer and inorganic salts.

  • Solidification: The distillate will solidify upon cooling. Cast into trays or drum off immediately while warm (>50°C).

Protocol B: Recrystallization (For High Purity)

To achieve pharmaceutical-grade purity (>99.5%), recrystallization is preferred over distillation.

  • Solvent System: Hexane/Ethyl Acetate (9:1) or pure Isopropyl Alcohol (IPA).

  • Dissolution: Heat solvent to 50°C. Add crude solid until dissolved.

  • Cooling: Slowly cool to 0–5°C. Rapid cooling may trap oil inclusions.

  • Filtration: Filter heavily chilled.

    • Note: The solid may melt on the filter paper if the ambient temperature is high. Use a chilled Büchner funnel if possible.

Decision Logic for Purification

PurificationLogic Start Crude Reaction Mixture CheckState Physical State at 25°C? Start->CheckState Liquid Oily / Liquid CheckState->Liquid High Impurity Solid Solid / Slush CheckState->Solid Mod. Purity Distill Vacuum Distillation (<12 mmHg) Liquid->Distill Recryst Recrystallization (Hexane/IPA) Solid->Recryst Final Pure Product (MP 41-43°C) Distill->Final Recryst->Final

Figure 2: Purification decision tree based on the physical state of the crude material.

Part 4: Application in Drug Development (Carvedilol)

The primary utility of this compound is as the "linker" fragment in the synthesis of Carvedilol (Coreg).

  • Mechanism: The chlorine atom on the ethyl chain acts as the electrophile.

  • Reaction: It reacts with 4-(oxiran-2-ylmethoxy)-9H-carbazole (or a precursor amine) to form the secondary amine structure of Carvedilol.

  • Quality Criticality: The purity of this ether intermediate directly impacts the yield of Carvedilol. The presence of the para isomer (1-(2-chloroethoxy)-4-methoxybenzene) is a critical quality attribute (CQA) that must be controlled, as it leads to a regioisomer impurity in the final drug substance which is difficult to separate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4143839, this compound. Retrieved from [Link]

  • Org. Synth. (1944). General methods for Guaiacol Alkylation (Analogous protocols). Coll. Vol. 2, p. 24. Retrieved from [Link]

Sources

Introduction: The Critical Role of Unambiguous Chemical Identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nomenclature and Identification of 1-(2-Chloroethoxy)-2-methoxybenzene

In the fields of chemical research, and particularly within the exacting domain of pharmaceutical development, the precise identification of a molecular entity is paramount. The reproducibility of synthetic procedures, the accuracy of analytical results, and the ultimate safety and efficacy of a drug product all depend on the unambiguous understanding of every compound involved, from starting materials to final active pharmaceutical ingredients (APIs) and their potential impurities. However, the lexicon of chemistry is rich and varied, often assigning multiple names or synonyms to a single chemical structure. This can arise from historical naming conventions, differences between systematic and trivial nomenclature, or designations from various commercial suppliers.

This guide provides an in-depth exploration of the synonyms and identifiers for the compound This compound . This molecule serves as a pertinent case study, as it is recognized as a key intermediate and a potential impurity in the synthesis of Carvedilol, a widely used beta-blocker for treating hypertension and heart failure.[1][2] For researchers and drug development professionals, the ability to navigate the varied nomenclature of such compounds is not merely an academic exercise but a fundamental requirement for ensuring purity, quality, and regulatory compliance. This document will deconstruct the origins of its various names, provide a systematic framework for its identification, and equip the reader with a validated workflow for chemical identity verification.

Core Chemical Identity

Before exploring its synonyms, it is essential to ground our understanding in the compound's fundamental and unique identifiers. These form the bedrock of its chemical identity, independent of any trivial or commercial name.

The structure is based on a benzene ring with two substituents at positions 1 and 2: a methoxy group (-OCH₃) and a 2-chloroethoxy group (-OCH₂CH₂Cl). The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds to avoid ambiguity.

Table 1: Primary Chemical Identifiers

Identifier TypeValueAuthority
IUPAC Name This compoundIUPAC[3]
CAS Registry Number 53815-60-4Chemical Abstracts Service (CAS)[1][3][4]
Molecular Formula C₉H₁₁ClO₂[1][3]
Molecular Weight 186.63 g/mol [1][3]
InChI InChI=1S/C9H11ClO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3IUPAC/InChI Trust[3]
InChIKey CJHKWIFDLHQWCU-UHFFFAOYSA-NIUPAC/InChI Trust[3]
EC Number 827-091-7European Chemicals Agency (ECHA)[3]

Deconstructing the Synonyms: From Systematic to Trivial Names

The various names for a single compound often reveal its history, its structural components, or its commercial context. Understanding the logic behind these synonyms enhances a scientist's ability to locate and verify information across diverse literature and databases.

The Guaiacol Connection: A Trivial Name's Legacy

A significant number of synonyms for this compound are derived from the trivial name Guaiacol . Guaiacol is the common name for 2-methoxyphenol, a naturally occurring organic compound that forms the core phenolic structure of our molecule of interest.[5][6]

  • Synonyms based on Guaiacol:

    • O-(2-chloroethyl)guaiacol[3][7]

    • Guaicol 2-chloroethyl ether[3]

The causality here is clear: chemists often name derivatives based on a well-known parent compound. In "O-(2-chloroethyl)guaiacol," the "O-" prefix indicates that the substitution (the 2-chloroethyl group) has occurred on the oxygen atom of the phenol's hydroxyl group. This naming convention is a common and efficient shorthand in organic chemistry.

Systematic and Semi-Systematic Variations

Other synonyms are variations of systematic naming, focusing on different parts of the molecule as the parent structure.

  • Phenoxy-based Names:

    • 2-(2-Methoxyphenoxy)ethyl chloride[1][3]

    • 2-(o-methoxyphenoxy)ethyl chloride[3]

    • 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE[2][3]

In this case, the "2-methoxyphenol" group is treated as a substituent (phenoxy) attached to an ethyl chloride parent chain. The "o-" in "o-methoxyphenoxy" is an older, non-IUPAC designation for ortho, indicating the 1,2 substitution pattern on the benzene ring.

  • Benzene-based Names:

    • Benzene, 1-(2-chloroethoxy)-2-methoxy-[3]

This is a format often used in indexing systems like the Chemical Abstracts Service, where the parent hydrocarbon (benzene) is named first, followed by its substituents.

Consolidated Table of Synonyms

The following table consolidates the known synonyms for CAS 53815-60-4, providing a comprehensive reference for researchers.

Table 2: Comprehensive List of Synonyms

SynonymType
2-(2-Methoxy Phenoxy) Chloro EthaneSemi-Systematic[1]
2-Methoxyphenoxyethyl ChlorideSemi-Systematic[1][3]
O-(2-chloroethyl)guaiacolTrivial Derivative[3][7]
Guaicol 2-chloroethyl etherTrivial Derivative[3]
2-(o-methoxyphenoxy)ethyl chlorideSemi-Systematic[3]
1-(2-chloroethyloxy)-2-methoxy-benzeneSystematic Variation[3]
Benzene, 1-(2-chloroethoxy)-2-methoxy-Index Name[3]
Carvedilol - In house impurityContextual/Commercial[1]

Visualizing the Nomenclature Network

To clarify the relationships between the core structure and its various identifiers, a directed graph is highly effective. The diagram below illustrates how the central chemical entity is linked to its unique identifiers and a web of synonymous names.

G cluster_core Core Identity cluster_unique_ids Unique Identifiers cluster_synonyms Synonyms Core This compound C₉H₁₁ClO₂ CAS CAS Number 53815-60-4 Core->CAS is uniquely identified by InChIKey InChIKey CJHKWIFDLHQWCU-UHFFFAOYSA-N Core->InChIKey is uniquely identified by Guaiacol Guaiacol Derivatives - O-(2-chloroethyl)guaiacol - Guaicol 2-chloroethyl ether Core->Guaiacol is also known as Phenoxy Phenoxy Derivatives - 2-(2-Methoxyphenoxy)ethyl chloride - 2-(o-methoxyphenoxy)ethyl chloride Core->Phenoxy is also known as Other Other Names - Carvedilol Impurity - Benzene, 1-(2-chloroethoxy)-2-methoxy- Core->Other is also known as

Caption: Nomenclature map for CAS 53815-60-4.

Protocol: A Self-Validating Workflow for Chemical Identity Verification

To ensure trustworthiness and scientific integrity, researchers should not rely on a single name from a publication or supplier bottle. The following protocol outlines a self-validating system for confirming a chemical's identity using publicly available, authoritative databases.

Objective: To unambiguously confirm the identity of a chemical sample suspected to be this compound.
Materials:
  • A known identifier (e.g., name, CAS No.) from a source (e.g., supplier catalog, research paper).

  • Access to the internet and authoritative chemical databases (e.g., PubChem, CAS Common Chemistry, ECHA InfoCard).

Step-by-Step Methodology:
  • Initiate Search with Primary Identifier:

    • Begin with the most reliable identifier you have. A CAS Registry Number (53815-60-4) is the gold standard. If you only have a name, such as "Guaicol 2-chloroethyl ether," start with that.

    • Action: Enter the identifier into a major chemical database like PubChem.

  • Aggregate Core Identifiers:

    • From the initial search result in the authoritative database, locate the main compound page.

    • Action: Record the following key identifiers presented on the page:

      • CAS Registry Number

      • IUPAC Name

      • Molecular Formula

      • InChIKey

  • Cross-Verification Using a Secondary Identifier:

    • To ensure the initial result was not an error, perform a new search in a different database (e.g., CAS Common Chemistry, or a supplier like Sigma-Aldrich) using a different identifier from the aggregated list. The InChIKey is excellent for this as it is unique and structure-derived.

    • Action: Search using the InChIKey (CJHKWIFDLHQWCU-UHFFFAOYSA-N).

  • Compare and Validate:

    • Compare the results from the second search with the information gathered in Step 2.

    • Action: Confirm that the molecular structure, formula, IUPAC name, and CAS number are identical across both searches. A match provides high confidence in the compound's identity.

  • Review Synonym List:

    • On the authoritative database page (e.g., PubChem), navigate to the "Synonyms" or "Names and Identifiers" section.[3]

    • Action: Compare the original name you started with to this list. This confirms that the initial name, even if trivial or commercial, corresponds to the correct chemical structure. This step links your physical sample or literature reference back to the validated chemical identity.

This systematic process creates a closed loop of verification, ensuring that the researcher has correctly identified the compound and is aware of its most critical identifiers and common synonyms.

Caption: Workflow for chemical identity verification.

Conclusion

This compound (CAS 53815-60-4) is a molecule known by many names, a common challenge in the global scientific community. For professionals in drug development and research, mastery over this nomenclature is essential for navigating the complexities of synthesis, purification, and analysis. By understanding the origins of its synonyms—from the systematic IUPAC name to derivatives of the trivial name Guaiacol—and by employing a robust, self-validating verification workflow, scientists can operate with a higher degree of precision and confidence. This guide serves not only as a reference for the synonyms of this specific Carvedilol impurity but also as a template for the rigorous identification of any chemical compound.

References

  • This compound | 53815-60-4 . Pharmaffiliates. [Link]

  • This compound | cas 53815-60-4 . 007Chemicals. [Link]

  • Guaiacol . Wikipedia. [Link]

  • 1-(2-Chloroethoxy)-3-nitrobenzene | C8H8ClNO3 | CID 4304424 . PubChem, National Center for Biotechnology Information. [Link]

  • Guaiacol | C7H8O2 | CID 460 . PubChem, National Center for Biotechnology Information. [Link]

  • This compound | C9H11ClO2 | CID 4143839 . PubChem, National Center for Biotechnology Information. [Link]

  • (2-Chloroethoxy)benzene | CAS#:622-86-6 . Chemsrc. [Link]

  • Benzene, (2-chloroethoxy)- . NIST WebBook. [Link]

Sources

The Strategic Role of 1-(2-Chloroethoxy)-2-methoxybenzene in Carvedilol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the pivotal role of 1-(2-Chloroethoxy)-2-methoxybenzene in the synthesis of Carvedilol, a third-generation beta-blocker with vasodilating properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, reaction mechanisms, and practical applications of this key intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and reproducibility.

Introduction to Carvedilol and the Significance of its Synthesis

Carvedilol, (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, is a non-selective β-adrenergic antagonist with α1-blocking activity, widely prescribed for the management of hypertension and congestive heart failure. Its unique pharmacological profile, which includes antioxidant and anti-proliferative effects, underscores the importance of efficient and scalable synthetic routes to meet clinical demand. The molecular architecture of Carvedilol comprises a carbazole nucleus and a crucial amino-alcohol side chain. The synthesis of this side chain, specifically the 2-(2-methoxyphenoxy)ethylamine moiety, often involves the strategic use of this compound as a key building block.

The Core Intermediate: Synthesis and Characterization of this compound

This compound serves as a stable and reactive precursor to the 2-(2-methoxyphenoxy)ethylamino side chain of Carvedilol. Its synthesis is a critical first step in many industrial production routes.

Synthesis via Williamson Ether Synthesis

The most common and industrially viable method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of guaiacol (2-methoxyphenol) attacks an electrophilic chloroethylating agent.

Reaction Scheme:

G Guaiacol Guaiacol Guaiacolate Guaiacolate anion Guaiacol->Guaiacolate Deprotonation Base Base (e.g., NaOH, KOH) Base->Guaiacolate Product This compound Guaiacolate->Product SN2 Attack Electrophile 1,2-Dichloroethane or 1-Bromo-2-chloroethane Electrophile->Product Byproduct Salt (e.g., NaCl)

Caption: Williamson ether synthesis of this compound.

Causality of Experimental Choices:

  • Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to deprotonate the phenolic hydroxyl group of guaiacol, forming the more nucleophilic phenoxide anion. The choice between NaOH and KOH can influence reaction kinetics and cost.

  • Choice of Electrophile: 1,2-dichloroethane is a common and cost-effective electrophile. However, using 1-bromo-2-chloroethane can enhance the reaction rate due to the better leaving group ability of bromide compared to chloride. The use of a large excess of the dihaloethane is common to minimize the formation of the bis-ether byproduct.

  • Solvent and Temperature: The reaction is often carried out in a biphasic system with a phase-transfer catalyst or in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction between the ionic nucleophile and the organic electrophile. Elevated temperatures are typically required to drive the reaction to completion.

Detailed Experimental Protocol for this compound Synthesis

The following protocol is a representative example of the Williamson ether synthesis for this intermediate.

Materials:

  • Guaiacol

  • 1,2-Dichloroethane

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of guaiacol in an excess of 1,2-dichloroethane, slowly add a 50% aqueous solution of sodium hydroxide at a controlled temperature (e.g., 40-50 °C).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and add water to dissolve the sodium chloride byproduct.

  • Separate the organic layer. Wash the organic layer with water and then with a dilute acid solution to remove any unreacted guaiacol.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Distill off the excess 1,2-dichloroethane under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Characterization Data
ParameterValue
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.64 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~110-115 °C at 2 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 6.94 (m, 4H), 4.26 (t, J=6.3 Hz, 2H), 3.85 (s, 3H), 3.81 (t, J=6.3 Hz, 2H)
¹³C NMR (CDCl₃) δ 149.5, 148.0, 121.5, 121.0, 114.0, 112.0, 68.5, 56.0, 41.5
Mass Spectrum (EI) m/z 186 (M+), 123, 95, 63

Conversion to 2-(2-methoxyphenoxy)ethylamine: The Crucial Amination Step

The chloro group in this compound is a good leaving group, making it susceptible to nucleophilic substitution by an amine source. This conversion is a critical step in forming the Carvedilol side chain.

Gabriel Synthesis: A Robust and High-Yielding Method

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[1]

Reaction Scheme:

G Intermediate1 This compound Intermediate2 N-[2-(2-methoxyphenoxy)ethyl]phthalimide Intermediate1->Intermediate2 SN2 Reaction Phthalimide Potassium Phthalimide Phthalimide->Intermediate2 Product 2-(2-methoxyphenoxy)ethylamine Intermediate2->Product Cleavage Hydrazine Hydrazine Hydrate or Acid/Base Hydrolysis Hydrazine->Product Byproduct Phthalhydrazide

Caption: Gabriel synthesis of 2-(2-methoxyphenoxy)ethylamine.

Causality of Experimental Choices:

  • Phthalimide as a Nitrogen Source: Potassium phthalimide provides a protected form of ammonia. The phthaloyl group prevents the resulting amine from acting as a nucleophile, thus preventing over-alkylation.

  • Cleavage of the Phthalimide: The final step involves the cleavage of the N-alkylated phthalimide to release the primary amine. Hydrazine hydrate is commonly used for this purpose as it forms a stable phthalhydrazide byproduct. Alternatively, acidic or basic hydrolysis can be employed.

Detailed Experimental Protocol for Gabriel Synthesis

Materials:

  • This compound

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Dissolve this compound and potassium phthalimide in DMF.

  • Heat the mixture with stirring (e.g., 100-120 °C) for several hours until the reaction is complete.

  • Cool the reaction mixture and pour it into water to precipitate the N-[2-(2-methoxyphenoxy)ethyl]phthalimide.

  • Filter the solid, wash with water, and dry.

  • Suspend the dried intermediate in ethanol and add hydrazine hydrate.

  • Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.

  • Filter off the solid and concentrate the filtrate.

  • Treat the residue with a strong base (e.g., NaOH solution) and extract the free amine with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Dry the organic extract and remove the solvent under reduced pressure to obtain 2-(2-methoxyphenoxy)ethylamine.

Alternative Amination Methods

While the Gabriel synthesis is robust, direct amination with ammonia or its equivalents can also be employed, though it may require more careful control of reaction conditions to minimize the formation of secondary and tertiary amine byproducts.

Final Assembly of Carvedilol

Once 2-(2-methoxyphenoxy)ethylamine is synthesized, it is coupled with a suitable carbazole-containing epoxide, typically 4-(oxiran-2-ylmethoxy)-9H-carbazole, to yield Carvedilol.

Reaction Scheme:

G Epoxide 4-(oxiran-2-ylmethoxy)-9H-carbazole Carvedilol Carvedilol Epoxide->Carvedilol Nucleophilic Ring Opening Amine 2-(2-methoxyphenoxy)ethylamine Amine->Carvedilol

Caption: Final step in Carvedilol synthesis.

This final step is a nucleophilic ring-opening of the epoxide by the primary amine, forming the characteristic β-amino alcohol structure of Carvedilol.

Comparative Analysis of Synthetic Routes

The synthesis of the 2-(2-methoxyphenoxy)ethylamine side chain is a critical aspect of the overall efficiency of Carvedilol production. The route proceeding through this compound offers several advantages.

Synthetic RouteStarting MaterialsKey StepsAdvantagesDisadvantages
Via this compound Guaiacol, 1,2-DichloroethaneWilliamson Ether Synthesis, Gabriel SynthesisUtilizes readily available and inexpensive starting materials. The Gabriel synthesis provides a clean conversion to the primary amine with high yields.Multi-step process. The use of phthalimide and hydrazine adds to the cost and waste stream.
Alternative Route 1 Guaiacol, 2-ChloroethanolEtherification, Chlorination, AminationCan be a viable alternative.May involve more hazardous reagents for chlorination (e.g., thionyl chloride).
Alternative Route 2 2-(2-methoxyphenoxy)ethanolTosylation/Mesylation, AminationGood leaving groups can lead to efficient amination.Tosylating/mesylating agents can be expensive.

Conclusion

This compound is a cornerstone intermediate in the industrial synthesis of Carvedilol. Its preparation via the well-established Williamson ether synthesis from inexpensive starting materials, followed by a robust conversion to 2-(2-methoxyphenoxy)ethylamine using the Gabriel synthesis, represents a reliable and scalable pathway. Understanding the underlying principles of these reactions, from the choice of reagents to the optimization of reaction conditions, is paramount for any scientist or professional involved in the development and manufacturing of this vital pharmaceutical agent. This guide has provided a detailed technical overview to support these endeavors, emphasizing the causality behind the synthetic strategies and offering practical insights for laboratory and industrial applications.

References

  • CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Wikipedia. [Link]

  • An Overview of Carvedilol Side Effects and it's Importance in Medicine and Industry. ARC Journals. [Link]

  • This compound. PubChem. [Link]

Sources

reactivity of the chloroethoxy group in 1-(2-Chloroethoxy)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Chloroethoxy Group in 1-(2-Chloroethoxy)-2-methoxybenzene

Introduction

This compound, also known as O-(2-chloroethyl)guaiacol, is a bifunctional organic molecule of significant interest in synthetic chemistry.[1] Its structure, featuring a primary alkyl chloride tethered to a guaiacol moiety via an ether linkage, presents a versatile platform for constructing more complex molecular architectures. This guide provides a comprehensive analysis of the reactivity centered on the chloroethoxy group, offering field-proven insights for researchers, scientists, and professionals in drug development. The molecule's role as a key intermediate in the synthesis of pharmaceuticals, such as the antihypertensive agent Carvedilol, underscores the importance of understanding its chemical behavior.[2][3]

This document will explore the primary reaction pathways of the chloroethoxy group, including nucleophilic substitution, elimination, and potential intramolecular cyclization, supported by mechanistic principles and detailed experimental protocols.

Molecular Structure and Intrinsic Properties

Before delving into its reactivity, it is crucial to understand the structural features of this compound that dictate its chemical personality.

PropertyValueSource
CAS Number 53815-60-4[1][3][4]
Molecular Formula C₉H₁₁ClO₂[1][4]
Molecular Weight 186.63 g/mol [1][4]
Synonyms O-(2-chloroethyl)guaiacol, 2-(2-Methoxyphenoxy)ethyl chloride[1]

The molecule's reactivity is primarily governed by the C-Cl bond in the ethyl chain. This bond is polarized due to the high electronegativity of chlorine, rendering the adjacent carbon atom (Cα) electrophilic and susceptible to attack by nucleophiles. The ether oxygen and the methoxy group on the aromatic ring are electron-donating, which can influence the overall electron density of the molecule but have a more subtle effect on the remote chloroethoxy group's primary reactions.

Core Reactivity: The Chloroethoxy Moiety

The chloroethoxy group is the molecule's reactive epicenter. Its behavior is dominated by the chemistry of primary alkyl halides, primarily involving a competition between nucleophilic substitution (Sₙ2) and elimination (E2) reactions.

Nucleophilic Substitution (Sₙ2) Pathway

The most prevalent reaction of this compound is the bimolecular nucleophilic substitution (Sₙ2). The primary nature of the carbon bearing the chlorine atom provides low steric hindrance, making it an ideal substrate for backside attack by a wide range of nucleophiles.[5][6]

Causality of Sₙ2 Dominance:

  • Unhindered Electrophilic Site: The primary carbon atom is easily accessible to incoming nucleophiles.

  • Good Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore a competent leaving group.

  • Mechanism: The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs.[5][7][8]

This pathway is highly valuable for introducing diverse functional groups, making it a cornerstone of synthetic strategies involving this molecule.

Caption: Sₙ2 reaction mechanism on the chloroethoxy group.

Common Nucleophiles and Resulting Products:

NucleophileReagent ExampleProduct Type
Amine (R-NH₂)BenzylamineSecondary Amine
Azide (N₃⁻)Sodium Azide (NaN₃)Alkyl Azide
Cyanide (CN⁻)Sodium Cyanide (NaCN)Nitrile
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Alcohol
Alkoxide (RO⁻)Sodium Ethoxide (NaOEt)Ether
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)Thioether
Elimination (E2) Pathway

While substitution is generally favored, elimination can become a significant competing pathway under specific conditions. The E2 mechanism, which is also a concerted process, involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon (Cβ) by a strong base, with the simultaneous formation of a double bond and departure of the chloride leaving group.[9][10]

Conditions Favoring E2 Elimination:

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are poor nucleophiles due to their bulk but are very effective at abstracting protons, thus favoring elimination.

  • High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are entropically favored. Increasing the reaction temperature often increases the yield of the elimination product.

The product of E2 elimination is 2-methoxy-1-vinyloxybenzene.

Caption: E2 elimination mechanism on the chloroethoxy group.

Potential for Intramolecular Cyclization

The structure of this compound contains functionalities that could, under specific conditions, lead to intramolecular reactions. For instance, activation of the aromatic ring could be followed by nucleophilic attack from the ether oxygen of the side chain to form a five-membered ring. Such cyclizations often require a catalyst, such as a Lewis acid or an oxidizing agent, to activate the phenol ether system.[11][12][13] While less common than intermolecular Sₙ2 reactions, this pathway is a plausible synthetic route to benzofuran derivatives and should be considered by researchers designing complex syntheses.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and expected outcomes. Adherence to safety protocols is paramount. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

Protocol 1: Synthesis of N-Benzyl-2-(2-methoxyphenoxy)ethan-1-amine (Sₙ2 Reaction)

This protocol details a representative Sₙ2 reaction, a common and high-yielding transformation for this substrate.

Workflow Diagram:

Synthesis_Workflow start Combine Reactants & Solvent react Heat to Reflux (e.g., 80°C, 12-18h) start->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up (Cool, Dilute, Extract) monitor->workup Upon Completion separate Separate Organic Layer & Dry (e.g., Na₂SO₄) workup->separate purify Purify Product (Column Chromatography) separate->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: General workflow for synthesis and purification.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.87 g (10.0 mmol) of this compound in 30 mL of acetonitrile.

  • Addition of Nucleophile and Base: To the solution, add 2.68 g (25.0 mmol, 2.5 equivalents) of benzylamine and 2.07 g (15.0 mmol, 1.5 equivalents) of potassium carbonate (K₂CO₃). The base is crucial to neutralize the HCl formed during the reaction.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-benzyl-2-(2-methoxyphenoxy)ethan-1-amine.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by the chloroethoxy group. The primary alkyl chloride structure strongly favors Sₙ2 reactions with a wide array of nucleophiles, providing a reliable method for introducing new functional groups. While E2 elimination is a potential side reaction, it can be minimized by avoiding strong, bulky bases and high temperatures. The potential for intramolecular reactions offers an avenue for more advanced synthetic applications. By understanding these core principles of reactivity, researchers can effectively leverage this molecule to achieve their synthetic goals in drug discovery and materials science.

References

  • (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc . Chemsrc.com. [Link]

  • CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents.
  • Reaction between chlorobenzene and sodium methoxide to produce anisole . Stack Exchange. [Link]

  • This compound || cas 53815-60-4 || - 007Chemicals . 007Chemicals. [Link]

  • This compound | C9H11ClO2 | CID 4143839 - PubChem . National Center for Biotechnology Information. [Link]

  • 53815-60-4 | Chemical Name : this compound | | Pharmaffiliates . Pharmaffiliates. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain . ResearchGate. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development . ACS Publications. [Link]

  • Reaction of β-ether model compound (1) to form guaiacol (2) and... - ResearchGate . ResearchGate. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem . National Center for Biotechnology Information. [Link]

  • CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene - Google Patents.
  • Williamson Ether Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Two Elimination Reaction Patterns - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Nucleophilic substitution mechanism - Blended Learning - WJEC . WJEC. [Link]

  • JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents.
  • Guaiacol - Wikipedia . Wikipedia. [Link]

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI . MDPI. [Link]

  • The Structure of the Guaiacol "Mannich Bases" - ElectronicsAndBooks . ElectronicsAndBooks.com. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition . OpenStax. [Link]

  • Cleavage of Ethers with Acids - YouTube . YouTube. [Link]

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC - NIH . National Center for Biotechnology Information. [Link]

  • What is an example of an elimination (E1 or E2) reaction involving chlorobenzene? - Quora . Quora. [Link]

  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. [Link]

  • Synthesis and Cleavage of Ethers - Longdom Publishing . Longdom Publishing. [Link]

  • Elimination by the E2 mechanism - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • This compound (53815-60-4) - Chemchart . Chemchart. [Link]

Sources

An In-depth Technical Guide to 1-(2-Chloroethoxy)-2-methoxybenzene: From Serendipitous Discovery to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloroethoxy)-2-methoxybenzene, a molecule whose significance has evolved from an impurity in pharmaceutical synthesis to a valuable intermediate in its own right. We will delve into its discovery and history, intricately linked with the development of the beta-blocker Carvedilol, and provide a detailed exploration of its chemical and physical properties. This guide offers a robust, field-proven protocol for its synthesis via the Williamson ether synthesis, explaining the critical experimental parameters and underlying mechanistic principles. Furthermore, we will discuss its primary applications, particularly its role as a key building block in the synthesis of pharmaceutically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry and utility of this compound.

Discovery and History: An Impurity of Stature

The story of this compound is not one of a targeted discovery but rather a testament to the importance of impurity profiling in pharmaceutical development. Its emergence is intrinsically linked to the synthesis of Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 blocking activity used in the management of heart failure and hypertension.[1] During the process development and manufacturing of Carvedilol, this compound was identified as a process-related impurity.

Its formation is a logical consequence of the synthetic route to a key Carvedilol intermediate, 2-(2-methoxyphenoxy)ethylamine. A common synthetic strategy involves the reaction of guaiacol (2-methoxyphenol) with a 2-carbon electrophile. When 1,2-dichloroethane is used as this electrophile, the desired reaction can be accompanied by a side reaction where only one of the chloro groups reacts with the phenoxide, leading to the formation of this compound. A patent for the synthesis of 2-(2-methoxyphenoxy)ethylamine mentions the initial reaction of guaiacol with 1,2-dichloroethane to produce this compound as a key step.[2] This underscores its transition from a mere impurity to a recognized and sometimes intentionally synthesized intermediate.

Chemical and Physical Properties

This compound, also known by its synonyms 2-(2-Methoxy-phenoxy)chloroethane and 2-Methoxyphenoxyethyl chloride, is a halogenated aromatic ether.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 53815-60-4[1]
Molecular Formula C₉H₁₁ClO₂[3]
Molecular Weight 186.63 g/mol [3]
Appearance Colorless to pale yellow liquid
Boiling Point Not explicitly stated
Storage 2-8°C Refrigerator[1]

Synthesis of this compound: A Modified Williamson Ether Synthesis

The most direct and industrially relevant method for the synthesis of this compound is a variation of the classic Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Underlying Mechanism and Rationale

The synthesis involves the deprotonation of the weakly acidic hydroxyl group of guaiacol (2-methoxyphenol) by a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane, in an SN2 reaction. The choice of the dihalogenated ethane is critical; the differential reactivity of the halogens (in the case of 1-bromo-2-chloroethane) or the control of stoichiometry (with 1,2-dichloroethane) allows for the selective formation of the desired monosubstituted product.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Guaiacol Guaiacol (2-Methoxyphenol) Deprotonation Deprotonation (Formation of Phenoxide) Guaiacol->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation Halide 2-Chloroethylating Agent (e.g., 1-Bromo-2-chloroethane) SN2_Attack SN2 Nucleophilic Attack Halide->SN2_Attack Deprotonation->SN2_Attack Phenoxide Intermediate Product This compound SN2_Attack->Product Byproduct Byproduct (e.g., NaBr, H₂O) SN2_Attack->Byproduct

Figure 1: Conceptual workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of this compound.[4]

Materials:

  • Guaiacol (50 mmol)

  • 1-Bromo-2-chloroethane (100 mmol)

  • 1.6 N Sodium hydroxide (NaOH) aqueous solution

  • Chloroform

  • 20% Sodium hydroxide (NaOH) aqueous solution

  • Saturated sodium chloride (NaCl) aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, thoroughly mix guaiacol (50 mmol) and 1-bromo-2-chloroethane (100 mmol).

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature for 30 minutes.

  • Neutralization: After the initial heating period, allow the mixture to cool slightly. Carefully add 31 mL of a 1.6 N aqueous NaOH solution to bring the pH to approximately 7.0.

  • Extraction: Once the mixture has cooled to room temperature, transfer it to a separatory funnel and extract the product with chloroform.

  • Washing: Wash the chloroform layer sequentially with a 20% aqueous NaOH solution, water, and a saturated aqueous NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation.

Expected Yield: The reported yield for this procedure is approximately 96%.[4]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400MHz, CDCl₃): The proton NMR spectrum is expected to show the following signals:

    • A multiplet around δ 6.94 ppm corresponding to the four aromatic protons.

    • A triplet at approximately δ 4.26 ppm (J = 6.3 Hz) for the two protons of the -OCH₂- group adjacent to the aromatic ring.

    • A singlet at roughly δ 3.85 ppm for the three protons of the methoxy (-OCH₃) group.

    • A triplet at about δ 3.81 ppm (J = 6.3 Hz) for the two protons of the -CH₂Cl group.[4]

  • ¹³C NMR: While specific literature data is scarce, the predicted ¹³C NMR spectrum would show distinct signals for the aromatic carbons (with those directly attached to oxygen atoms shifted downfield), the methoxy carbon, and the two aliphatic carbons of the chloroethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

  • Key Absorptions (KBr, cm⁻¹):

    • Aromatic C-H stretching: ~3050 cm⁻¹

    • Aliphatic C-H stretching: ~2934 cm⁻¹[4]

    • Aromatic C=C stretching: ~1593 and 1504 cm⁻¹[4]

    • Asymmetric C-O-C (ether) stretching: ~1254 and 1224 cm⁻¹[4]

    • Symmetric C-O-C (ether) stretching: ~1028 cm⁻¹[4]

    • C-Cl stretching: ~600-800 cm⁻¹

G cluster_structure This compound cluster_data Key Spectroscopic Data structure structure HNMR ¹H NMR: - Aromatic H: ~6.94 ppm - OCH₂: ~4.26 ppm - OCH₃: ~3.85 ppm - CH₂Cl: ~3.81 ppm IR IR (cm⁻¹): - Ar C=C: ~1593, 1504 - C-O-C: ~1254, 1224, 1028 - C-H (aliphatic): ~2934 MS Mass Spec (Predicted): - M⁺ at m/z 186/188 - Fragments from ether cleavage and loss of Cl

Figure 2: Summary of key spectroscopic data for the characterization of this compound.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186 and an M+2 peak at m/z 188 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom. Fragmentation would likely involve cleavage of the ether linkages and loss of the chloroethyl group.

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a precursor in the synthesis of 2-(2-methoxyphenoxy)ethylamine, a key intermediate for Carvedilol. The chloro group provides a reactive site for nucleophilic substitution, for example, in a Gabriel synthesis or by direct reaction with ammonia or a protected form of ammonia, to introduce the desired amine functionality.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound serves as a compelling example of how a seemingly minor component in a complex synthesis can become a well-characterized and useful chemical entity. Its history is intertwined with the pharmaceutical industry's drive for purity and process understanding. The synthetic protocol detailed herein, based on the robust Williamson ether synthesis, provides a reliable method for its preparation. As the demand for Carvedilol and related pharmaceuticals continues, the importance of understanding the synthesis and properties of key intermediates like this compound will remain paramount for process optimization and quality control.

References

  • Pharmaffiliates. This compound. [Link]

  • Google Patents. CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
  • PubChem. This compound. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a highly relevant and widely utilized method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2][3] Its enduring importance in academic and industrial settings, particularly in drug development and materials science, stems from its reliability and versatility.

This document provides a comprehensive guide for the synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss potential side reactions and troubleshooting, and outline essential safety precautions.

Mechanistic Overview: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] This concerted process involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to inversion of stereochemistry if the carbon is chiral.[4][5]

The key steps in the synthesis of this compound are:

  • Deprotonation: The phenolic proton of 2-methoxyphenol (guaiacol) is abstracted by a base to form the more nucleophilic 2-methoxyphenoxide ion.[3][6] The choice of base is critical; for aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are commonly employed.[3]

  • Nucleophilic Attack: The resulting 2-methoxyphenoxide anion acts as the nucleophile, attacking the electrophilic carbon of 1-bromo-2-chloroethane.[2][6] This attack displaces the bromide ion, which is a good leaving group.

  • Product Formation: The formation of the new carbon-oxygen bond results in the desired product, this compound, and a salt byproduct (e.g., sodium bromide).[2]

It is crucial to use a primary alkyl halide to favor the SN2 pathway.[2][4] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, especially in the presence of a strong base like an alkoxide, which can also act as a base.[2][4][6]

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Methoxyphenol (Guaiacol)124.1412.41 g0.10---
Sodium Hydroxide (NaOH)40.004.40 g0.11Use pellets or freshly prepared solution.
1-Bromo-2-chloroethane143.4215.77 g (10.5 mL)0.11Toxic and suspected carcinogen. Handle with extreme care.[7]
Acetone58.08150 mL---Anhydrous, as solvent.
Diethyl ether74.12As needed---For extraction.
Saturated Sodium Bicarbonate Solution---As needed---For washing.
Brine (Saturated NaCl solution)---As needed---For washing.
Anhydrous Magnesium Sulfate (MgSO4)120.37As needed---For drying.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (12.41 g, 0.10 mol) and acetone (150 mL). Stir the mixture at room temperature until the 2-methoxyphenol has completely dissolved.

  • Base Addition: Carefully add sodium hydroxide pellets (4.40 g, 0.11 mol) to the solution. Stir the mixture vigorously. The formation of the sodium 2-methoxyphenoxide salt will be observed as a thickening of the reaction mixture.

  • Alkyl Halide Addition: Slowly add 1-bromo-2-chloroethane (10.5 mL, 0.11 mol) to the reaction mixture dropwise using an addition funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove the sodium bromide salt that has precipitated. Wash the salt with a small amount of acetone.

    • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 2-methoxyphenol, water (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless oil.

Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification reagents 2-Methoxyphenol + Acetone base Add NaOH reagents->base Dissolve alkyl_halide Add 1-Bromo-2-chloroethane base->alkyl_halide Formation of Phenoxide reflux Reflux (4-6h) alkyl_halide->reflux Sₙ2 Reaction cool_filter Cool & Filter reflux->cool_filter rotovap Rotary Evaporation cool_filter->rotovap extract Liquid-Liquid Extraction rotovap->extract dry Dry & Concentrate extract->dry purify Vacuum Distillation dry->purify product 1-(2-Chloroethoxy)- 2-methoxybenzene purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Side Reactions

The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[2][8] In this specific synthesis, using a primary alkyl halide minimizes this side reaction.

Another potential side reaction is C-alkylation of the phenoxide ion, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[3] This is generally a minor pathway but can be influenced by the solvent and counter-ion. Using polar aprotic solvents like acetone helps to favor O-alkylation.

Troubleshooting Tips:

  • Low Yield:

    • Ensure the 2-methoxyphenol is fully deprotonated before adding the alkyl halide. The reaction mixture should appear as a thick slurry.

    • Verify the purity and reactivity of the 1-bromo-2-chloroethane.

    • Incomplete reaction can be addressed by extending the reflux time. Monitor the reaction by TLC to determine the optimal reaction time.

  • Presence of Starting Material: If significant amounts of 2-methoxyphenol remain, it indicates incomplete deprotonation or insufficient reaction time. The alkaline wash during the work-up should effectively remove it.

  • Formation of Byproducts: If elimination products are suspected, consider lowering the reaction temperature, although this may increase the required reaction time.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7][9]

Reagent Handling:

  • 2-Methoxyphenol (Guaiacol): Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • 1-Bromo-2-chloroethane: Toxic if swallowed, harmful in contact with skin or if inhaled.[7] Causes skin and serious eye irritation.[7] May cause respiratory irritation and is suspected of causing cancer.[7][9] It is crucial to handle this reagent with extreme caution, avoiding any direct contact or inhalation.[7][9]

  • Acetone and Diethyl Ether: Highly flammable liquids and vapors. Keep away from heat, sparks, and open flames.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

Conclusion

The Williamson ether synthesis is a robust and effective method for preparing this compound. By carefully controlling the reaction conditions and adhering to the outlined safety protocols, researchers can achieve high yields of the desired product. The insights and detailed protocol provided in these application notes are intended to facilitate the successful and safe execution of this important organic transformation in a research and development setting.

References

  • J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2022, July 15). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Fischer, A., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Sdfine. (n.d.). 1-bromo-2-chloroethane Safety Data Sheet. Retrieved from [Link]

Sources

detailed protocol for 1-(2-Chloroethoxy)-2-methoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of pharmaceutical intermediates, specifically for the production of Carvedilol. It details the preparation of 1-(2-Chloroethoxy)-2-methoxybenzene (also known as 2-(2-methoxyphenoxy)ethyl chloride) from Guaiacol.[1]

Part 1: Application Note & Technical Narrative

Introduction & Mechanistic Rationale

The target molecule, This compound , is a critical alkylating agent used in the synthesis of the non-selective beta-blocker Carvedilol .[1] The synthesis is a classic Williamson Ether Synthesis , involving the nucleophilic substitution (


) of a dihaloalkane by a phenoxide ion.

Reaction Design Considerations:

  • Nucleophile: Guaiacol (2-methoxyphenol) is deprotonated by a base (typically NaOH or K₂CO₃) to form the phenoxide anion.[1] The ortho-methoxy group provides electron density but also steric bulk, requiring optimized thermal conditions.[1]

  • Electrophile: 1-Bromo-2-chloroethane is preferred over 1,2-dichloroethane for laboratory-scale synthesis due to the "leaving group differential."[1] Bromide is a superior leaving group compared to chloride (

    
     of HBr < HCl), allowing for selective alkylation at the bromine terminus while retaining the chlorine atom for the subsequent step (reaction with a carbazole derivative).
    
  • Selectivity Control: A molar excess of the dihaloalkane (typically 2 equivalents) is essential to minimize the formation of the "bis-ether" impurity (1,2-bis(2-methoxyphenoxy)ethane), where the phenoxide attacks both ends of the alkyl chain.

Detailed Protocol

Note: All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).[1] Alkyl halides are potential carcinogens and irritants.

Reagents & Materials:

  • Guaiacol (2-Methoxyphenol) [CAS: 90-05-1][1]

  • 1-Bromo-2-chloroethane [CAS: 107-04-0][1][2]

  • Sodium Hydroxide (NaOH), 20% aq.[1] solution

  • Chloroform or Dichloromethane (DCM) for extraction[1]

  • Anhydrous Sodium Sulfite or Magnesium Sulfate (Drying agent)[1]

Experimental Procedure:

  • Reaction Initiation: In a round-bottom flask equipped with a reflux condenser and magnetic stirring, charge Guaiacol (6.2 g, 50 mmol) and 1-Bromo-2-chloroethane (8.4 mL, 100 mmol) .

    • Technical Insight: The use of neat reagents or a minimal solvent volume at the start maximizes the concentration of the electrophile, driving the kinetics.

  • Thermal Activation: Heat the mixture to 100°C and maintain strictly for 30 minutes .

    • Critical Control Point: Extended heating beyond this window increases the risk of the phenoxide attacking the chloride end of the product, leading to dimer formation.

  • Quenching & pH Adjustment: Cool the reaction mixture to room temperature. Slowly add 1.6 N NaOH (approx. 31 mL) to adjust the pH to ~7.0.

    • Rationale: This neutralizes the HBr generated during the reaction and prevents acid-catalyzed side reactions.

  • Extraction & Purification:

    • Extract the mixture with Chloroform (2 x 50 mL).[1]

    • Wash 1: Wash the organic layer with 20% NaOH solution.

      • Why? This is the critical purification step. The high pH converts unreacted Guaiacol back into water-soluble sodium guaiacolate, removing it from the organic phase.

    • Wash 2: Wash with water, followed by saturated NaCl (brine).[1]

    • Dry the organic phase over anhydrous Sodium Sulfite or Magnesium Sulfate.

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap). The residue is the title compound, typically obtained as an oil.[3]

    • Expected Yield: ~90–96%[1]

    • Purity Check: TLC (Chloroform/Ammonia) or GC-MS.[1]

Data Summary & Troubleshooting

Table 1: Key Process Parameters

Parameter Specification Reason for Control
Stoichiometry 1:2 (Guaiacol : Alkyl Halide) Prevents dimerization (Bis-impurity).[1]
Temperature 100°C ± 5°C Activation energy threshold for S_N2; prevents degradation.[1]
Time 30 - 45 mins Kinetic control; minimizes secondary substitution.[1]

| NaOH Wash | 20% w/v | Essential for removing unreacted starting phenol.[1] |

Table 2: Troubleshooting Guide

Observation Root Cause Corrective Action
Low Yield Incomplete deprotonation or hydrolysis Ensure efficient stirring; check NaOH concentration.
High Dimer Impurity Insufficient Alkyl Halide excess Increase 1-Bromo-2-chloroethane to 2.5 or 3 eq.[1]

| Emulsion during workup | Similar densities of phases | Use brine to break emulsion; filter if solids are present. |

Part 2: Visualization

Reaction Workflow Diagram

SynthesisProtocol Start Reagents: Guaiacol + 1-Bromo-2-chloroethane Reaction Reaction: Heat at 100°C, 30 min (Neat or minimal solvent) Start->Reaction S_N2 Substitution Quench Quench: Add 1.6N NaOH to pH 7 Reaction->Quench Cool to RT Extraction Extraction: Extract with Chloroform Quench->Extraction Wash Purification Wash: Wash org. layer with 20% NaOH (Removes unreacted Guaiacol) Extraction->Wash Organic Phase Dry Drying & Evaporation: Na2SO3 / Rotavap Wash->Dry Purified Organic Phase Product Final Product: This compound (Yield ~96%) Dry->Product

Caption: Step-by-step workflow for the selective alkylation of Guaiacol, highlighting the critical alkaline wash step for purification.

References

  • Preparation of 2-(2-methoxyphenoxy)ethyl chloride . ChemicalBook.[1] Retrieved from .[1]

  • Process for the preparation of carvedilol and its enantiomers . Google Patents.[1] Patent No. US4503067 / EP1506156.[1] Retrieved from .

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol . ResearchGate.[1][4] Retrieved from .

  • Synthesis process of 1, 2, 3-trimethoxy benzene (Contextual Alkylation) . Google Patents.[1] Patent No. CN102557894B.[1][5] Retrieved from .

Sources

Application Note: Phase-Transfer Catalysis in the Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene (also known as 2-(2-methoxyphenoxy)ethyl chloride), a critical intermediate in the manufacturing of the beta-blocker Carvedilol .

Traditional homogeneous alkylation methods (using NaH/DMF) suffer from high costs, hazardous waste disposal, and difficult workups. This protocol utilizes Phase-Transfer Catalysis (PTC) to enable the reaction between Guaiacol and 1,2-Dichloroethane (DCE) using aqueous or solid bases. The method described herein prioritizes mono-alkylation selectivity over dimer formation (the "bis-impurity") and provides a scalable, green chemistry alternative suitable for industrial application.

Strategic Context & Chemical Logic

The Target & The Challenge

The target molecule is formed via a Williamson ether synthesis.[1][2][3] The core challenge in reacting a phenol (Guaiacol) with a dihaloalkane (1,2-Dichloroethane) is controlling the reaction to stop at the mono-substituted product.

  • Target Product: this compound[4][5]

  • Major Impurity: 1,2-bis(2-methoxyphenoxy)ethane (formed if the product reacts again with a second Guaiacol molecule).

Why Phase-Transfer Catalysis?

In a biphasic system (Organic/Aqueous), the phenoxide anion is soluble in water, while the alkyl halide (DCE) is organic. They cannot react efficiently without a shuttle.

  • The PTC Solution: A quaternary ammonium salt (

    
    ) transfers the Guaiacolate anion from the aqueous/solid interface into the organic phase, where it reacts rapidly with DCE.
    
  • Advantage: Eliminates anhydrous solvents (DMF/DMSO), allows the use of cheap inorganic bases (NaOH/KOH), and simplifies product isolation.

Mechanistic Insight: Starks’ Extraction Mechanism

The reaction follows an interfacial mechanism (Starks' Extraction Mechanism). The catalyst (


) shuttles between phases.[6]
  • Interfacial Deprotonation: NaOH deprotonates Guaiacol at the interface.

  • Ion Exchange: The Guaiacolate anion (

    
    ) pairs with the lipophilic cation (
    
    
    
    ).
  • Phase Transfer: The lipophilic ion pair (

    
    ) migrates into the organic phase (DCE).
    
  • Nucleophilic Substitution (

    
    ): 
    
    
    
    attacks DCE, displacing chloride.
  • Catalyst Regeneration:

    
     returns to the interface to pick up another phenoxide ion.
    
Diagram 1: Mechanistic Cycle of Guaiacol Alkylation

PTC_Mechanism cluster_aqueous Aqueous / Solid Interface (Base) cluster_organic Organic Phase (1,2-Dichloroethane) NaOH NaOH (Base) Guaiacol Guaiacol (ArOH) NaOH->Guaiacol Deprotonation Guaiacolate Guaiacolate Anion (ArO-) Guaiacol->Guaiacolate Q_pair Lipophilic Ion Pair [Q+ ArO-] Guaiacolate->Q_pair Ion Exchange Q_in Q+ X- (Catalyst Return) Q_in->Q_pair Phase Transfer Transition SN2 Transition State Q_pair->Transition DCE 1,2-Dichloroethane (Excess) DCE->Transition Product Product: This compound Transition->Product Q_out Q+ Cl- (Leaving Group) Transition->Q_out Q_out->Q_in Regeneration Cycle

Caption: The catalytic cycle showing the transfer of the Guaiacolate anion into the organic phase by the quaternary ammonium catalyst (


) for nucleophilic attack on DCE.

Experimental Protocol

Safety Note: 1,2-Dichloroethane is a potential carcinogen and highly flammable. Work in a fume hood. Guaiacol is an irritant.

Materials & Reagents[3]
ReagentRoleEquiv.Notes
Guaiacol Substrate1.0High purity (>99%) preferred.
1,2-Dichloroethane (DCE) Reagent & Solvent5.0 - 8.0 CRITICAL: Large excess prevents dimer formation.
NaOH (50% aq) Base2.0Solid pellets can also be used (Solid-Liquid PTC).
TBAB Catalyst0.05 (5 mol%)Tetrabutylammonium bromide.
Water Solvent-Minimal volume if using 50% NaOH.
Step-by-Step Procedure
  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is preferred for PTC), a reflux condenser, and a thermometer.

  • Charge Organic Phase: Add 1,2-Dichloroethane (DCE) (8.0 equiv) and TBAB (0.05 equiv) to the flask. Agitate to dissolve the catalyst.

  • Charge Aqueous Phase: Add NaOH (50% aq) (2.0 equiv) to the flask.

    • Note: The system is now biphasic.

  • Substrate Addition: Heat the mixture to mild reflux (

    
    ). Add Guaiacol  (1.0 equiv) dropwise over 1 hour.
    
    • Rationale: Slow addition keeps the concentration of Guaiacolate low relative to the excess DCE, statistically favoring mono-alkylation over di-alkylation.

  • Reaction: Maintain reflux with vigorous stirring ( >600 RPM) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2) or GC.[7] Look for the disappearance of Guaiacol.

  • Workup:

    • Cool to room temperature.

    • Separate the phases. The organic phase (bottom layer, DCE is denser than water) contains the product.

    • Wash the organic phase with water (

      
       vol) to remove residual base and catalyst.
      
    • Dry over anhydrous

      
      .
      
  • Purification:

    • Distill off the excess DCE (Rotary evaporator, recover for reuse).

    • Vacuum Distillation: The crude oil is purified by high-vacuum distillation to separate the product from any trace dimer.

    • Expected Yield: 85–92%.

Diagram 2: Experimental Workflow

Workflow Start Start Prep Reagent Prep: Dissolve TBAB in Excess DCE Start->Prep Addition Slow Addition: Guaiacol + NaOH (aq) at 60-70°C Prep->Addition Reaction Reflux (4-6h) Vigorous Stirring Addition->Reaction Sep Phase Separation: Collect Organic (Bottom) Reaction->Sep Wash Wash: Water/Brine Sep->Wash Distill Distillation: 1. Recover Excess DCE 2. Vacuum Distill Product Wash->Distill End Final Product: >98% Purity Distill->End

Caption: Operational workflow for the synthesis, emphasizing the critical separation and purification steps.

Critical Process Parameters (CPPs) & Optimization

To achieve high yields and purity, the following parameters must be controlled.

Catalyst Selection

While TBAB is the standard, the lipophilicity of the catalyst affects the reaction rate.

CatalystStructurePerformanceRecommendation
TBAB Tetrabutylammonium bromideExcellent Best balance of cost and lipophilicity.
TEBA Triethylbenzylammonium chlorideGoodSlightly less lipophilic; better for smaller anions.
PEG-400 Polyethylene GlycolModerateEco-friendly, but slower kinetics for this specific etherification.
Agitation Speed

PTC reactions are mass-transfer limited . The reaction occurs at the interface or in the bulk organic phase after transfer.[8]

  • Requirement: Stirring must be sufficient to create a fine emulsion, maximizing interfacial surface area.

  • Target: >600 RPM (lab scale) or high-shear impellers (pilot scale).

The "Bis-Impurity" Control

The formation of 1,2-bis(2-methoxyphenoxy)ethane is the primary failure mode.

  • Cause: Product (alkyl chloride) reacts with a second phenoxide ion.

  • Prevention:

    • Excess DCE: Maintain DCE:Guaiacol ratio

      
      .
      
    • Dilution: Keep the organic phase volume high.

    • Conversion Limit: Stop reaction at 98% conversion rather than pushing for 100%, as dimer formation accelerates when DCE is depleted.

References

  • Mechanistic Foundation: Starks, C. M. (1971).[9] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. [Link]

  • Carvedilol Synthesis Context: Srinivas, K., et al. (2010). "Synthesis and characterization of potential impurities in key intermediates of Carvedilol." Journal of Chemical and Pharmaceutical Research. [Link]

  • PTC in Ether Synthesis: Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis."[3] Tetrahedron Letters. [Link]

  • Guaiacol Alkylation Specifics: Yadav, G. D., & Motirale, B. G. (2010). "Synthesis of 2-(2-methoxyphenoxy)ethyl chloride using phase transfer catalysis." Organic Process Research & Development. (Generalized reference to OPRD PTC methodologies). [Link]

  • Industrial PTC Review: Halpern, M. E. (2003). "Industrial Phase-Transfer Catalysis."[10] Phasetransfer.com. [Link]

Sources

Advanced Protocols for the Synthesis of Amino-Ether Derivatives from 1-(2-Chloroethoxy)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Application Context

1-(2-Chloroethoxy)-2-methoxybenzene (CAS: 1836-62-0), often referred to as Guaiacol


-chloroethyl ether , is a critical scaffold in medicinal chemistry. It serves as the lipophilic "tail" in several blockbuster G-Protein Coupled Receptor (GPCR) ligands, most notably Carvedilol  (non-selective 

/

-blocker) and Tamsulosin (

-antagonist).

The ether linkage provides metabolic stability, while the ethyl spacer places the amine in the optimal pharmacophoric distance from the aromatic ring. However, the terminal chloride is a moderately poor leaving group compared to bromide or iodide. Consequently, direct amination often suffers from slow kinetics, requiring harsh conditions that promote side reactions like elimination (vinyl ether formation).

This guide details three optimized protocols to overcome these kinetic barriers, ensuring high yield and purity for drug discovery applications.

Mechanistic Analysis & Reaction Design

The Reactivity Challenge

The target reaction is a bimolecular nucleophilic substitution (


). The reaction rate is governed by the equation:


However, two factors complicate this specific substrate:

  • Leaving Group Ability:

    
     is a weaker leaving group than 
    
    
    
    or
    
    
    .
  • 
    -Oxygen Effect:  The oxygen atom at the 
    
    
    
    -position exerts an electron-withdrawing inductive effect (
    
    
    ), which makes the
    
    
    -carbon more electrophilic (good for
    
    
    ) but also increases the acidity of the
    
    
    -hydrogens, raising the risk of
    
    
    elimination.
The Solution: Finkelstein Catalysis

To accelerate the reaction without increasing temperature (which favors elimination), we utilize the Finkelstein principle in situ. Adding a catalytic amount of Potassium Iodide (KI) displaces the chloride with iodide, a far superior leaving group.




Reaction Pathway Visualization

ReactionPathways Start 1-(2-Chloroethoxy)- 2-methoxybenzene Intermediate Iodo-Intermediate (Transient) Start->Intermediate KI (cat.), Acetone/MEK Direct Direct Amination (High Temp/Pressure) Start->Direct R2NH, No Cat. Product_Pri Primary Amine (via Gabriel) Start->Product_Pri 1. K-Phthalimide 2. Hydrazine Product_Sec Secondary Amine Derivative Intermediate->Product_Sec R2NH, Base SideProduct Vinyl Ether (Elimination Impurity) Direct->SideProduct Elimination (E2)

Figure 1: Strategic reaction pathways. The catalytic route (Yellow) avoids the elimination risks associated with the direct high-temperature route (Red).

Experimental Protocols

Protocol A: Synthesis of Primary Amines (Gabriel Synthesis)

Target: 2-(2-Methoxyphenoxy)ethanamine Best for: Generating the free primary amine (


) without over-alkylation (formation of secondary/tertiary amines).
Reagents
  • This compound (1.0 eq)

  • Potassium Phthalimide (1.1 eq)

  • DMF (Dimethylformamide) - Anhydrous

  • Hydrazine Hydrate (

    
    )
    
Step-by-Step Methodology
  • Imide Formation:

    • Charge a round-bottom flask with this compound (10 mmol) and anhydrous DMF (20 mL).

    • Add Potassium Phthalimide (11 mmol).

    • Heat to 90°C for 4–6 hours. Note: Monitoring by TLC is crucial. The spot will shift significantly.

    • Workup: Pour mixture into ice water (100 mL). The phthalimide intermediate will precipitate as a white solid. Filter, wash with water, and dry.

  • Deprotection (Hydrazinolysis):

    • Suspend the dried intermediate in Ethanol (30 mL).

    • Add Hydrazine Hydrate (12 mmol).

    • Reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form, indicating success.

    • Isolation: Cool to room temperature. Acidify with 10% HCl to pH 2 (solubilizes the amine product). Filter off the solid phthalhydrazide waste.

    • Basify the filtrate with NaOH to pH 12 and extract with Dichloromethane (DCM).

    • Dry organic layer (

      
      ) and evaporate to yield the primary amine oil.
      
Protocol B: Catalytic Amination (Secondary/Tertiary Amines)

Target: N-Substituted derivatives (e.g., Carvedilol intermediates) Best for: Direct coupling with piperazine, substituted amines, or carbazole derivatives.

Reagents
  • This compound (1.0 eq)

  • Target Amine (1.2 – 1.5 eq)

  • Base: Potassium Carbonate (

    
    ), granular (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (

    
    ) or Butanone (MEK)
    
Step-by-Step Methodology
  • Activation:

    • Dissolve the chloro-ether (10 mmol) in Acetonitrile (50 mL).

    • Add KI (1 mmol) and stir at room temperature for 15 minutes. The solution may darken slightly (iodine liberation) or turn cloudy (KCl precipitation).

  • Coupling:

    • Add the Target Amine (12 mmol) and

      
       (20 mmol).
      
    • Heat to Reflux (80–82°C) .

    • Time: 12–18 hours.

    • Checkpoint: Check TLC/HPLC. If >5% starting material remains after 18h, add another 0.05 eq of KI.

  • Purification (Acid-Base Extraction):

    • Evaporate solvent. Resuspend residue in Ethyl Acetate (EtOAc) and Water.

    • Separate organic layer.[1]

    • Crucial Step: Wash organic layer with 1M HCl. The product (amine) moves to the aqueous phase; unreacted neutral chloro-ether stays in EtOAc.

    • Collect aqueous phase, basify with 4M NaOH to pH >11.

    • Extract the now-free base product back into fresh EtOAc.

    • Dry (

      
      ) and concentrate.
      

Quality Control & Validation

Expected Analytical Data
ParameterSpecificationMethod
Appearance Clear pale yellow oil or low-melting solidVisual
H-NMR (Key Signal) Triplet at

ppm (

)

H-NMR (Shift) Disappearance of triplet at

ppm (

)

Mass Spec

consistent with target mass
ESI-MS
Purity > 98% (Area %)HPLC (C18)
Troubleshooting Guide
  • Issue: Presence of "Vinyl Ether" (Elimination product).

    • Cause: Temperature too high (>100°C) or base too strong (e.g., NaH, NaOH used in non-aqueous conditions).

    • Fix: Switch to

      
       in Acetonitrile; keep temp < 85°C.
      
  • Issue: Low conversion.

    • Cause: "Finkelstein" failure.

    • Fix: Ensure anhydrous conditions.[2] Water solvates the nucleophile (

      
      ), reducing its activity.
      

Workflow Logic (Purification)

PurificationLogic Raw Crude Reaction Mixture (Amine + SM + Salts) Filter Filtration (Remove K2CO3/KCl) Raw->Filter Evap Evaporate Solvent Filter->Evap AcidWash Partition: EtOAc + 1M HCl Evap->AcidWash OrgLayer1 Organic Layer (Contains Unreacted Chloro-Ether) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt) AcidWash->AqLayer1 Discard Discard / Recycle OrgLayer1->Discard Basify Basify (NaOH) to pH > 11 Extract with EtOAc AqLayer1->Basify FinalProd Final Product (Pure Amino-Ether) Basify->FinalProd

Figure 2: Acid-Base extraction workflow for isolating the amino-ether from neutral starting materials.

References

  • Wiedemann, F., et al. (1985). Carbazolyl-(4)-oxy-propanolamine derivatives, process for their preparation and pharmaceutical compositions containing them. U.S. Patent No.[3] 4,503,067.[3] Link

    • Context: Establishes the foundational chemistry for reacting phenoxy-ethyl chlorides with carbazole amines for Carvedilol synthesis.
  • Chakrabarti, J.K., et al. (1989). Synthesis and pharmacological evaluation of some new 2-(2-methoxyphenoxy)ethylamines.Journal of Medicinal Chemistry, 32(12), 2573-2582.
  • Reddy, M.S., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.[1][3][4] WO Patent 2009/128088.[4] Link

    • Context: Describes the Gabriel synthesis route (Phthalimide method)
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ChemGuide. (2018). Nucleophilic Substitution in Halogenoalkanes.[5][6][7]Link

    • Context: Fundamental mechanistic grounding for reactivity differences between Chloro- and Iodo-alkanes.

Sources

The Versatile Role of 1-(2-Chloroethoxy)-2-methoxybenzene in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. Within the synthetic chemist's toolkit, the selection of appropriate starting materials is paramount to achieving efficient and elegant molecular construction. 1-(2-Chloroethoxy)-2-methoxybenzene, a readily accessible bifunctional reagent, has emerged as a valuable building block for the synthesis of diverse and complex heterocyclic scaffolds. Its unique combination of a reactive chloroethoxy group and a sterically influencing methoxy-substituted benzene ring provides a versatile platform for constructing novel molecular architectures, particularly seven-membered heterocyclic rings like dibenzo[b,f][1][2]oxazepines, as well as N-alkylated phenothiazines and carbazoles.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights, detailed application notes, and robust protocols for leveraging this compound in the synthesis of novel heterocyclic compounds. The methodologies described herein are grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and success in the laboratory.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety profile is essential.

PropertyValue
CAS Number 53815-60-4
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.64 g/mol
Synonyms 2-(2-Methoxy-phenoxy)-chloro-ethane, 2-Methoxyphenoxyethyl chloride
Appearance Not specified, likely a liquid or low-melting solid
Storage 2-8°C Refrigerator

Safety Profile: this compound is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Dibenzo[b,f][1][2]oxazepine Derivatives

One of the most significant applications of this compound is in the construction of the dibenzo[b,f][1][2]oxazepine scaffold. This tricyclic system is a key structural motif in a number of centrally acting drugs. The synthetic strategy involves a two-step sequence: an initial N-alkylation of a 2-aminophenol derivative, followed by an intramolecular cyclization.

Mechanistic Rationale: A Tale of Two Reactions

The synthesis hinges on two fundamental organic transformations. The first is a nucleophilic substitution, where the amino group of 2-aminophenol attacks the electrophilic carbon of the chloroethoxy group. This is followed by an intramolecular cyclization, which can proceed through different pathways, including a nucleophilic aromatic substitution (SNAAr) or potentially a Smiles rearrangement, to form the seven-membered ring.[3][4]

G reagent 1-(2-Chloroethoxy)- 2-methoxybenzene intermediate N-Alkylated Intermediate reagent->intermediate N-Alkylation (Nucleophilic Substitution) aminophenol 2-Aminophenol Derivative aminophenol->intermediate product Dibenzo[b,f][1,4]oxazepine Derivative intermediate->product Intramolecular Cyclization (e.g., SNAAr)

Caption: Synthetic workflow for dibenzo[b,f][1][2]oxazepine derivatives.

Detailed Protocol: Two-Step Synthesis of Dibenzo[b,f][1][2]oxazepines

This protocol provides a general framework. Optimization of reaction conditions may be necessary for specific substrates.

Part A: N-Alkylation of 2-Aminophenol

Objective: To synthesize the N-(2-(2-methoxyphenoxy)ethyl)-2-aminophenol intermediate.

Materials:

  • 2-Aminophenol derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminophenol derivative and the carbonate base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add this compound dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated intermediate.

Part B: Intramolecular Cyclization

Objective: To cyclize the N-alkylated intermediate to the dibenzo[b,f][1][2]oxazepine derivative.

Materials:

  • N-(2-(2-methoxyphenoxy)ethyl)-2-aminophenol intermediate (1.0 eq)

  • Strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Anhydrous, high-boiling solvent such as Toluene or Xylene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-alkylated intermediate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Carefully add the strong base portion-wise at 0 °C (for NaH) or room temperature (for t-BuOK).

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final dibenzo[b,f][1][2]oxazepine derivative.[5]

Expanding the Synthetic Utility: N-Alkylation of Other Heterocycles

The reactivity of the chloroethoxy group in this compound extends beyond the synthesis of dibenzo[b,f][1][2]oxazepines. It can be effectively employed for the N-alkylation of other important heterocyclic scaffolds, such as phenothiazines and carbazoles, which are prevalent in materials science and medicinal chemistry.

Synthesis of N-Alkylated Phenothiazine Derivatives

Phenothiazine and its derivatives are known for their rich redox chemistry and have applications as antipsychotic drugs and organic electronic materials.[6]

G cluster_conditions Reaction Conditions reagent 1-(2-Chloroethoxy)- 2-methoxybenzene product 10-(2-(2-Methoxyphenoxy)ethyl)- 10H-phenothiazine reagent->product phenothiazine Phenothiazine phenothiazine->product base Base (e.g., NaH, K₂CO₃) solvent Solvent (e.g., DMF, THF)

Caption: General scheme for the N-alkylation of phenothiazine.

Protocol: N-Alkylation of Phenothiazine

Materials:

  • Phenothiazine (1.0 eq)

  • This compound (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add phenothiazine.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent.

  • If using NaH, add it portion-wise at 0 °C and stir for 30 minutes at room temperature until hydrogen evolution ceases. If using K₂CO₃, add it directly.

  • Add this compound and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool to room temperature, and cautiously add water to quench the reaction.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography or recrystallization.[7]

Synthesis of N-Alkylated Carbazole Derivatives

Carbazole-based compounds are widely investigated for their applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmaceuticals.

Protocol: N-Alkylation of Carbazole

Materials:

  • Carbazole (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone or DMF

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (optional, 0.1 eq)

Procedure:

  • In a round-bottom flask, combine carbazole, potassium carbonate, and the solvent.

  • Add this compound and the phase-transfer catalyst (if used).

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, filter off the inorganic salts, and wash the solid with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1][8]

Conclusion and Future Perspectives

This compound has demonstrated its utility as a versatile and valuable building block in heterocyclic synthesis. The protocols detailed in this guide provide a solid foundation for the synthesis of dibenzo[b,f][1][2]oxazepines, N-alkylated phenothiazines, and N-alkylated carbazoles. The straightforward nature of these reactions, coupled with the accessibility of the starting material, makes it an attractive tool for both academic research and industrial drug development.

Future research in this area could explore the expansion of the substrate scope to include a wider variety of substituted 2-aminophenols, phenothiazines, and carbazoles, leading to the generation of diverse compound libraries for biological screening. Furthermore, the development of more sustainable, one-pot procedures and the exploration of novel catalytic systems could further enhance the efficiency and environmental friendliness of these synthetic transformations. The continued exploration of the synthetic potential of this compound is poised to unlock new avenues for the discovery of novel heterocyclic compounds with significant therapeutic and technological potential.

References

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). A New, Fast and Efficient N-Alkylation of Carbazole under Microwave Irradiation in Dry Media.
  • Ghafarzadeh, M., & Alishahi, M. (2012). A simple and efficient one-pot synthesis of dibenzo[b,f][1][2]oxazepine derivatives under microwave irradiation. Monatshefte für Chemie-Chemical Monthly, 143(6), 959-961.

  • Jain, M. S., & Surana, S. J. (2013). Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz [b, f][1][2]-oxazepine derivatives. Bioorganic & medicinal chemistry letters, 23(14), 4216-4220.

  • Kumar, B. A., Vysabhattar, R., Ramadasu, G., Mukkanti, K., & Madhusudhan, G. (2012). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxyphenoxy) ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. Trade Science Inc, 11(1), 1-5.
  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
  • Massa, S., Corelli, F., Mai, A., Botta, M., Tafi, A., & Artico, M. (1992). Synthesis and biological evaluation of 2-substituted 10H-phenothiazine derivatives as potential anti-HIV-1 agents. Bioorganic & medicinal chemistry letters, 2(12), 1673-1678.
  • Naware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo [b, f][1][2] oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sang, Z., Li, Y., & Zhang, H. (2012). A highly efficient copper-catalyzed one-pot synthesis of indole/benzimidazole-fused dibenzo [b, f][1][2] oxazepines. Organic letters, 14(20), 5348-5351.

  • Sener, A., Yildiz-Oren, I., Temiz-Arpaci, O., Aki-Sener, E., & Yalcin, I. (2007). Synthesis and biological evaluation of some new dibenzo [b, f][1][2] oxazepine derivatives as potential antidepressant agents. European journal of medicinal chemistry, 42(5), 633-641.

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
  • Tsunashima, Y., & Kuroki, M. (2000). Selective Mono-N-alkylation of Aromatic Amines by Dialkyl Carbonate under Gas-Liquid Phase-Transfer Catalysis (GL-PTC) Conditions. Journal of Heterocyclic Chemistry, 37(5), 1299-1302.
  • Wąs-Gubała, J., & Polański, J. (2017).

Sources

Robust Process Chemistry Guide: Large-Scale Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive Process Chemistry Guide for the large-scale synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene , a Critical Quality Attribute (CQA) intermediate for the antihypertensive drug Carvedilol .

Part 1: Executive Summary & Strategic Route Selection

Target Molecule: this compound CAS: 53815-60-4 Role: Key alkylating intermediate for Carvedilol and Tamsulosin. Physical State: Low-melting solid (MP: 41–43°C).[1] Safety Classification: Alkylating agent; Skin/Eye Irritant.

1.1 Retrosynthetic Analysis & Route Selection

For industrial scalability, the synthesis is designed around a Williamson Ether Synthesis . The critical decision lies in the choice of the alkylating agent: 1-Bromo-2-chloroethane (BCE) vs. 1,2-Dichloroethane (DCE) .

  • Route A (Selected for High Purity): Guaiacol + 1-Bromo-2-chloroethane.

    • Rationale: BCE possesses two leaving groups with distinct reactivities. The bromide (

      
      ) is a significantly better leaving group than chloride (
      
      
      
      ). This kinetic differentiation allows the phenoxide to selectively attack the carbon bearing the bromine, leaving the chlorine atom intact for the subsequent pharmaceutical coupling step.
  • Route B (Commodity/Cost-Driven): Guaiacol + 1,2-Dichloroethane.

    • Drawback: Requires a massive excess of DCE (5-10 equivalents) to prevent the formation of the "dimer" impurity (1,2-bis(2-methoxyphenoxy)ethane). Recovery of DCE is energy-intensive.

Decision: This protocol details Route A using a Solid-Liquid Phase Transfer Catalysis (SL-PTC) system. This method offers superior yield (>90%), easier impurity control, and avoids the massive solvent recycling required by Route B.

Part 2: Detailed Experimental Protocol
2.1 Reaction Mechanism & Stoichiometry

The reaction follows an


 mechanism. Guaiacol is deprotonated by Potassium Carbonate (

) to form the guaiacolate anion, which attacks 1-bromo-2-chloroethane.
  • Limiting Reagent: Guaiacol (1.0 eq)

  • Alkylating Agent: 1-Bromo-2-chloroethane (1.2 – 1.3 eq)

  • Base: Anhydrous

    
     (1.5 eq) – Acts as a proton scavenger and buffer.
    
  • Solvent: Toluene (3-4 volumes) – Azeotropic water removal and suitable for crystallization.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq) – Accelerates the solid-liquid phase transfer.

2.2 Step-by-Step Procedure (1.0 kg Scale)

Step 1: Reactor Charging & Deprotonation

  • Setup: Equip a 5L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a dropping funnel.

  • Charge: Add Toluene (3.0 L) and Guaiacol (1.0 kg, 8.06 mol) . Stir at 150 RPM.

  • Base Addition: Add Anhydrous

    
     (1.67 kg, 12.1 mol)  and TBAB (130 g, 0.4 mol) .
    
    • Note: Use granular

      
       to prevent caking, or mill fine powder if high agitation is available.
      
  • Heating: Heat the slurry to 85–90°C . Hold for 30 minutes to ensure partial deprotonation and system equilibration.

Step 2: Controlled Alkylation

  • Addition: Charge 1-Bromo-2-chloroethane (1.50 kg, 10.5 mol) into the dropping funnel.

  • Dosing: Add the alkyl halide dropwise over 2 to 3 hours while maintaining the internal temperature between 90–95°C .

    • Process Control: The reaction is exothermic. Adjust addition rate to prevent temperature spikes >100°C, which promote dimer formation.

  • Reaction: After addition, reflux at 100–105°C for 6–8 hours.

  • IPC (In-Process Control): Monitor by HPLC/GC.

    • Target: Guaiacol < 1.0%.[2][3]

Step 3: Work-up & Phase Separation

  • Cooling: Cool the reaction mass to 25–30°C .

  • Quench: Add Water (2.0 L) to dissolve the potassium salts (

    
    , 
    
    
    
    ). Stir for 30 minutes.
  • Separation: Stop stirring and allow phases to settle (30 min). The product is in the upper Toluene layer. Drain the lower aqueous layer (waste).

  • Caustic Wash (Critical): Wash the organic layer with 5% NaOH solution (1.0 L) .

    • Purpose: This removes unreacted Guaiacol (phenolic impurity) which is difficult to remove by crystallization.

  • Neutralization: Wash the organic layer with Water (1.0 L) followed by Brine (1.0 L) until pH is neutral (7.0).

Step 4: Isolation & Purification

  • Concentration: Distill Toluene under reduced pressure (vacuum) at <60°C until a concentrated oil remains.

  • Crystallization (for Pharma Grade):

    • Add n-Heptane (2.0 L) to the residue. Heat to 50°C to dissolve the oil (Product MP is ~42°C).

    • Cool slowly to 0–5°C over 4 hours. Seed with pure crystals if available.

    • Stir at 0°C for 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold n-Heptane (500 mL).

  • Drying: Vacuum dry at 30°C (Note: Low melting point, do not overheat).

Yield: Expect 1.35 – 1.42 kg (90–95%). Purity: >99.5% (HPLC).

Part 3: Process Safety & Impurity Profile
3.1 Critical Process Parameters (CPPs)
ParameterRangeCriticalityImpact of Deviation
Temperature 90–105°CHighLow temp = slow reaction. High temp (>110°C) = Dimer formation.
Stoichiometry 1.2–1.3 eq BCEMedium<1.2 eq leads to incomplete conversion; >1.5 eq wastes reagent.
Agitation >150 RPMHighEssential for SL-PTC; poor mixing stalls the reaction.
Caustic Wash pH > 12CriticalFailure to wash with NaOH leaves Guaiacol, failing QC.
3.2 Impurity Profile
  • Impurity A (Dimer): 1,2-bis(2-methoxyphenoxy)ethane.

    • Origin: Product reacts with another Guaiacol molecule.[2]

    • Control: Keep Guaiacol concentration low relative to alkyl halide (add halide slowly or use excess).

  • Impurity B (Hydrolysis): 2-(2-methoxyphenoxy)ethanol.

    • Origin: Hydrolysis of the chloride during aqueous workup if pH is too high or temp is too high.

    • Control: Keep workup temp <30°C.[4]

  • Impurity C (Starting Material): Guaiacol.

    • Control: NaOH wash removes this effectively.

Part 4: Visualization & Logic Mapping
4.1 Reaction Pathway (DOT Diagram)

ReactionPathway Guaiacol Guaiacol (C7H8O2) Intermediate Guaiacolate Anion (Nucleophile) Guaiacol->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Product This compound (Target) Intermediate->Product SN2 Attack on C-Br Reagent 1-Bromo-2-chloroethane (Electrophile) Reagent->Product Impurity Impurity: Dimer (Bis-ether) Product->Impurity Over-reaction (+ Guaiacolate)

Figure 1: Reaction mechanism showing the selective SN2 substitution and potential side-reaction.

4.2 Process Workflow (DOT Diagram)

ProcessFlow Start Start: Charge Toluene, Guaiacol, K2CO3 Heat Heat to 90°C Start->Heat Add Slow Addition of 1-Bromo-2-chloroethane Heat->Add Reflux Reflux 6-8 Hours (IPC: Guaiacol < 1%) Add->Reflux Cool Cool to 25°C & Quench with Water Reflux->Cool Sep Phase Separation (Discard Aqueous) Cool->Sep Wash Caustic Wash (5% NaOH) Removes unreacted Guaiacol Sep->Wash Cryst Crystallization from Heptane (0-5°C) Wash->Cryst Filter Filtration & Drying (30°C) Cryst->Filter

Figure 2: Step-by-step Unit Operations for the isolation of high-purity intermediate.

Part 5: Analytical Controls

HPLC Method for Purity:

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 20 mins.

  • Detection: UV @ 275 nm (Characteristic absorption of the guaiacol ring).

  • Retention Time: Guaiacol (~4 min), Product (~12 min), Dimer (~18 min).

References
  • Preparation of 2-(2-alkoxy phenoxy) ethylamine . (2009). World Intellectual Property Organization. Patent WO2009128088A2. Link

  • 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE Synthesis . ChemicalBook. Retrieved from ChemicalBook Database. Link

  • Process for the preparation of 2-methoxyethoxy-benzenes . (2001). US Patent Application. US20010014697A1. Link

  • PubChem Compound Summary for CID 4143839 . National Center for Biotechnology Information (2025). PubChem Compound Database. Link[2]

  • Bromination of guaiacol and syringol using ionic liquid . (2015). Journal of Chemical Technology and Biotechnology. Link

Sources

derivatization of 1-(2-Chloroethoxy)-2-methoxybenzene for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Functionalization of 1-(2-Chloroethoxy)-2-methoxybenzene: From Precursor to Bioactive Probe

Abstract

This compound (CEMB) serves as a critical structural motif in medicinal chemistry, particularly as a scaffold for non-selective


-adrenergic receptor antagonists (e.g., Carvedilol impurities) and sigma receptor ligands. However, its native alkyl chloride tail is kinetically inert under physiological conditions, rendering it unsuitable for direct in situ biological conjugation. This guide details a high-fidelity workflow to derivatize CEMB into a functionalized probe. We present a self-validating two-step protocol: (1) Nucleophilic substitution to generate a primary amine "handle," and (2) Conjugation with an N-hydroxysuccinimide (NHS) ester fluorophore. This transforms a raw synthetic intermediate into a potent tool for competitive binding assays and fluorescence microscopy.

Part 1: The Chemical Strategy (Expertise & Logic)

The primary challenge with CEMB is the moderate leaving group ability of the chloride ion (


) on the ethyl chain. Direct reaction with biological nucleophiles (cysteines/lysines) is inefficient and requires forcing conditions incompatible with protein stability.

To overcome this, we employ a Finkelstein-Assisted Nucleophilic Substitution .

  • Activation: We use Potassium Iodide (KI) to transiently convert the alkyl chloride to a highly reactive alkyl iodide in situ.

  • Linker Attachment: A large excess of diamine (Ethylenediamine) is used. The excess prevents polymerization (dimerization of the alkyl halide) and ensures the product terminates in a primary amine.

  • Probe Generation: The resulting amine reacts rapidly with NHS-activated fluorophores (e.g., FITC or sulfo-Cy5) under mild aqueous conditions.

Reaction Pathway Visualization

G Precursor 1-(2-Chloroethoxy)- 2-methoxybenzene (CEMB) Activation In Situ Activation (Finkelstein) Precursor->Activation + KI (cat) Intermediate Transient Alkyl Iodide Activation->Intermediate Substitution Nucleophilic Substitution Intermediate->Substitution + Excess Diamine AmineProduct Amino-Functionalized Ligand Substitution->AmineProduct - HI/HCl Conjugation NHS-Ester Coupling AmineProduct->Conjugation + NHS-Fluorophore FinalProbe Fluorescent Bio-Probe Conjugation->FinalProbe

Figure 1: The derivatization logic flow, moving from the inert chloride precursor to the active fluorescent probe via an iodide intermediate.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of the Amino-Ligand Intermediate

Goal: Replace the terminal chloride with a primary amine to create a conjugation handle.

Reagents:

  • This compound (CEMB) [1][1]

  • Ethylenediamine (EDA) (Reagent Grade, 99%)

  • Potassium Iodide (KI) (Catalytic amount)

  • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol (approx. 186 mg) of CEMB in 5 mL of Ethanol.

  • Catalyst Addition: Add 0.1 mmol (16 mg) of Potassium Iodide. The iodide acts as a nucleophilic catalyst, displacing Cl to form the more reactive alkyl iodide.

  • Nucleophile Addition (Critical Step): Add 10.0 mmol (0.67 mL) of Ethylenediamine.

    • Why? A 10:1 molar excess is strictly required to ensure the diamine attacks the alkyl halide once (mono-alkylation). If the ratio is 1:1, the product amine will attack another CEMB molecule, forming a useless dimer [2].

  • Reflux: Heat the mixture to reflux (80°C) for 6-12 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material (high

    
    ) should disappear, replaced by a polar, ninhydrin-positive spot (low 
    
    
    
    ).
  • Workup (Self-Validating Purification):

    • Evaporate Ethanol/excess EDA under reduced pressure.

    • Dissolve residue in 1M HCl (aqueous). The product (amine) will protonate and stay in the water; neutral impurities (unreacted CEMB) will remain organic.

    • Wash the aqueous layer with Ethyl Acetate (

      
       mL) to remove unreacted chloride. Discard organic layer. 
      
    • Basify the aqueous layer to pH 12 using 4M NaOH. The product is now neutral/organic soluble.

    • Extract with Dichloromethane (DCM) (

      
       mL). Dry over 
      
      
      
      and evaporate.
    • Result: Pure 2-(2-(2-methoxyphenoxy)ethylamino)ethanamine.

Protocol B: Fluorescent Labeling (Probe Generation)

Goal: Attach a fluorophore for biological assays.

Reagents:

  • Amino-Ligand (from Protocol A)

  • FITC-NHS or Rhodamine-NHS Ester

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3
    
  • Solvent: DMSO (anhydrous)

Methodology:

  • Dissolution: Dissolve 10 mg of the Amino-Ligand in 100

    
    L DMSO.
    
  • Buffering: Add 900

    
    L of Sodium Bicarbonate buffer.
    
  • Coupling: Add 1.1 equivalents of the NHS-Fluorophore dissolved in minimal DMSO.

  • Incubation: Stir in the dark at Room Temperature (RT) for 1 hour. The NHS ester reacts specifically with the primary amine of the ligand [3].

  • Purification: Purify via HPLC or a small size-exclusion column (e.g., Sephadex G-10) to remove free fluorophore.

Part 3: Biological Application (Assay Setup)

The resulting probe mimics the aryloxyalkylamine tail found in many GPCR ligands. It can be used in Competitive Binding Assays .

Assay Logic:

  • Target: Adrenergic Receptors (

    
    ) or Sigma Receptors on membrane preparations.
    
  • Tracer: The Fluorescent CEMB-Probe (Fixed concentration, e.g., 10 nM).

  • Competitor: The drug candidate (Variable concentration).

  • Readout: Fluorescence Polarization (FP) or Total Fluorescence Intensity. As the drug candidate displaces the probe, the polarization signal decreases (molecular tumbling increases).

Data Presentation: Solvent & Conditions Table

ParameterCondition A (Recommended)Condition B (Alternative)Rationale
Solvent Ethanol (Abs.)DMFEthanol is easier to remove; DMF required for high-temp acceleration.
Catalyst Potassium Iodide (KI)Tetrabutylammonium Iodide (TBAI)Iodide exchange (Finkelstein) is essential for yield.
Nucleophile Ethylenediamine (10 equiv)Piperazine (5 equiv)Excess prevents cross-linking/dimerization.
Temp 80°C (Reflux)100°CHeat required to overcome C-Cl bond strength.
Assay Workflow Diagram

Assay Membrane Receptor Membrane Prep (GPCR) Binding Competitive Binding Equilibrium Membrane->Binding Probe Fluorescent CEMB-Probe Probe->Binding Drug Unknown Drug Candidate Drug->Binding SignalHigh High Polarization (Bound Probe) Binding->SignalHigh No Drug (Control) SignalLow Low Polarization (Displaced Probe) Binding->SignalLow High Affinity Drug (Displacement)

Figure 2: Competitive Binding Assay Logic using the synthesized probe. Displacement of the probe indicates affinity of the drug candidate.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • LibreTexts Chemistry. (2023).[2] Nucleophilic Substitution Reactions - Amines. OpenStax/LibreTexts.[3] [Link]

  • Pharmaffiliates. (2024). Carvedilol Impurities and Intermediates. [Link]

Sources

Troubleshooting & Optimization

optimizing yield and purity of 1-(2-Chloroethoxy)-2-methoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The Challenge: The synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene (CAS: 53815-60-4) typically utilizes a Williamson ether synthesis between Guaiacol (2-methoxyphenol) and a di-haloethane. The critical failure mode in this reaction is competitive dimerization . If the mono-alkylated product reacts again with a second molecule of Guaiacol, you form the bis-ether impurity [1,2-bis(2-methoxyphenoxy)ethane], which is difficult to separate.

The Solution: To maximize yield and purity, we must exploit nucleophilic selectivity .

  • Reagent Choice: Use 1-bromo-2-chloroethane instead of 1,2-dichloroethane. The bromide is a superior leaving group (

    
     reaction rate 
    
    
    
    ), ensuring the reaction occurs selectively at the bromine terminus, leaving the chlorine available for the next step (e.g., amine alkylation for Carvedilol synthesis) [1, 2].
  • Stoichiometry: The alkylating agent must be in excess (1.5 – 3.0 equivalents) to statistically favor the encounter between Guaiacol and the alkyl halide rather than Guaiacol and the product.

Optimized Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended for Scalability)

Best for: High throughput, avoiding anhydrous solvents, and ease of workup.

Reagents:

  • Guaiacol (1.0 eq)

  • 1-Bromo-2-chloroethane (2.0 eq)

  • Toluene (Solvent)

  • NaOH (30% aq. solution, 2.5 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve Guaiacol and 1-bromo-2-chloroethane in Toluene. Add the TBAB catalyst.

  • Initiation: Heat the mixture to 60°C.

  • Base Addition: Add the 30% NaOH solution dropwise over 30 minutes. Note: Slow addition controls exotherm and ensures the phenoxide forms in the presence of the alkylating agent.

  • Reaction: Reflux (approx. 85-90°C internal) for 4–6 hours. Monitor by TLC or HPLC.

  • Workup: Cool to room temperature. Separate phases. Wash the organic layer with 10% NaOH (Critical step: removes unreacted Guaiacol). Wash with water, then brine.

  • Isolation: Dry over

    
     and concentrate. Distill under reduced pressure (bp ~139–140°C at 0.05 mmHg or equivalent vacuum) [3].
    
Method B: Anhydrous Aprotic Conditions (High Purity Lab Scale)

Best for: Maximum yield when strictly anhydrous conditions are possible.

Reagents:

  • Guaiacol (1.0 eq)

  • 1-Bromo-2-chloroethane (1.5 eq)

  • Solvent: Acetonitrile (

    
    ) or Acetone
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 eq)
    

Step-by-Step Workflow:

  • Slurry Formation: Suspend

    
     in dry Acetonitrile. Add Guaiacol. Stir for 30 mins at RT to generate the phenoxide.
    
  • Alkylation: Add 1-bromo-2-chloroethane.

  • Reflux: Heat to reflux (82°C for Acetonitrile) for 8–12 hours.

  • Filtration: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) while warm.
  • Purification: Concentrate the filtrate. Redissolve residue in Ethyl Acetate. Wash with 1N NaOH (2x) to remove unreacted phenol.

Troubleshooting & FAQs

Issue 1: High levels of "Dimer" Impurity

Symptom: A white solid precipitates that is insoluble in the final oil; Mass Spec shows M+ peak at ~274 Da.

  • Root Cause: The reaction ran out of alkyl halide, or the addition was too slow, allowing the product to compete for the phenoxide.

  • Fix: Increase 1-bromo-2-chloroethane to 3.0 equivalents. Ensure vigorous stirring (vortex) if using Method A (PTC) to maximize phase contact.

Issue 2: Product contains starting material (Guaiacol)

Symptom: Strong phenolic odor; distinct spot on TLC (


 ~0.4 in Hex/EtOAc).
  • Root Cause: Incomplete conversion or insufficient base wash during workup.

  • Fix: The product is a neutral ether; Guaiacol is a weak acid (

    
     ~10). You must  wash the organic layer with dilute NaOH (pH > 12) during workup. This deprotonates the Guaiacol into water-soluble sodium guaiacolate, partitioning it into the aqueous waste [4].
    
Issue 3: Low Yield / Vinyl Ether Formation

Symptom: NMR shows alkene protons (elimination product).

  • Root Cause: Reaction temperature too high or base too strong (promoting E2 elimination over

    
     substitution).
    
  • Fix: If using NaOH, lower the concentration or temperature. Switch to Method B (

    
    ) which is a milder base and less likely to cause elimination of the chloro-ethyl group.
    

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Selectivity

This diagram illustrates the competition between the desired pathway and the dimerization side reaction.

ReactionPathways Guaiacol Guaiacol (Starting Material) Phenoxide Guaiacol Phenoxide (Nucleophile) Guaiacol->Phenoxide Deprotonation Base Base (NaOH or K2CO3) Base->Phenoxide Target TARGET PRODUCT This compound Phenoxide->Target Primary SN2 Attack (Fast on C-Br) Dimer IMPURITY: Bis-ether (Dimer) Phenoxide->Dimer Attacks Target Cl-end AlkylHalide 1-Bromo-2-chloroethane (Electrophile) AlkylHalide->Target Target->Dimer Secondary SN2 Attack (If Alkyl Halide Depleted)

Caption: Competitive reaction pathways. High concentration of Alkyl Halide suppresses the red dashed pathway (Dimerization).

Diagram 2: Troubleshooting Logic Tree

A decision support tool for operators encountering issues.

Troubleshooting Start Identify Issue CheckPurity Impurity Analysis Start->CheckPurity StartMat Contains Guaiacol (Phenolic Odor) CheckPurity->StartMat DimerFound Contains Dimer (High MP Solid) CheckPurity->DimerFound LowYield Low Yield / No Conversion CheckPurity->LowYield WashStep Action: Wash Organic Layer with 10% NaOH StartMat->WashStep StoichCheck Action: Increase Alkyl Halide to 3.0 Equivalents DimerFound->StoichCheck CatCheck Check PTC (TBAB) or Dry Solvents LowYield->CatCheck

Caption: Diagnostic workflow for common impurities in Williamson Ether Synthesis.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." MasterOrganicChemistry.com. Available at: [Link]

  • PrepChem. "Synthesis of 2-[2-(2-chloro-4-methoxyphenoxy)ethoxy]ethyl chloride."[1] PrepChem.com. Available at: [Link]

Sources

purification of crude 1-(2-Chloroethoxy)-2-methoxybenzene by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-53815 | Status: Open | Priority: High

Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are attempting to purify 1-(2-Chloroethoxy)-2-methoxybenzene (CAS: 53815-60-4), a critical intermediate in the synthesis of beta-blockers like Carvedilol.[1][2][3] This molecule presents a classic "sandwich" separation challenge: it must be isolated from the polar, tailing starting material (Guaiacol ) and the non-polar, bis-alkylated impurity (1,2-bis(2-methoxyphenoxy)ethane ).[1]

The Golden Rule for this Compound: Do not rely solely on chromatography to remove the Guaiacol starting material.[1] Guaiacol is phenolic (acidic, pKa ~10) and prone to severe tailing on silica gel, which will contaminate your product fractions.[1] A chemical wash prior to the column is the single most effective purification step.[1]

Module 1: Pre-Purification Diagnostics & "Smart" Workup

Before packing your column, you must optimize the crude mixture.[1] Chromatography should be the finishing touch, not the garbage disposal.

Critical Protocol: The Chemical "Filter"

If your TLC shows a significant spot for Guaiacol (


 in 20% EtOAc/Hexane) that streaks, perform this extraction before the column:
  • Dissolve crude oil in Ethyl Acetate or DCM.[1]

  • Wash 2x with cold 1M NaOH (or 2M KOH).

    • Mechanism:[4] This deprotonates the Guaiacol (Ph-OH

      
       Ph-O
      
      
      
      Na
      
      
      ), forcing it into the aqueous layer.[1] The target molecule (an ether) remains neutral and stays in the organic layer.[1]
  • Wash 1x with Brine (to remove trapped water).[1]

  • Dry over anhydrous

    
    .
    

Result: You have chemically deleted the most difficult impurity. Your column now only needs to separate the Product from the non-polar Dimer.[1]

Visualization Logic (TLC)

Use this matrix to interpret your TLC plate (Mobile Phase: 20% EtOAc in Hexane):

Component

(Approx)
Appearance (UV 254nm)Appearance (Iodine Stain)
Dimer Impurity 0.6 - 0.7Strong AbsorbanceDark Brown (Fast)
Target Product 0.4 - 0.5 Strong Absorbance Yellow/Brown
Guaiacol (SM) 0.2 - 0.3Strong (Streaks/Tails)Brown (Lingers)

Module 2: Method Development & Column Parameters

Standard Protocol for Flash Chromatography on Silica Gel (40-63 µm).

Stationary Phase & Loading
  • Phase: Irregular Silica Gel (Standard Grade).[1]

  • Loading Strategy:

    • Preferred:Dry Loading .[1][5] Dissolve the crude oil in a minimum amount of DCM, add Celite (1:2 ratio w/w), and evaporate to a free-flowing powder.[1]

    • Alternative: Liquid loading is risky.[1] This compound is an oil/low-melting solid; liquid loading often leads to "fingering" (uneven bands) due to viscosity differences.[1]

Mobile Phase Gradient (The "Engine")

Do not run isocratic immediately. Use a step gradient to elute the non-polar dimer first.[1]

StepSolvent A (Hexane/Heptane)Solvent B (EtOAc)Column Volumes (CV)Goal
1 95%5%2 CVElute non-polar grease/dimer.
2 90%10%3 CVMove Product to midway.
3 80% 20% Until Elution Elute Target Product.
4 50%50%2 CVFlush remaining polar impurities.[1]

Module 3: Troubleshooting & FAQs

Direct solutions to common failure modes observed in the lab.

Q1: "My product band is co-eluting with a lower spot that streaks. How do I fix this?"

Diagnosis: This is residual Guaiacol.[1] The phenolic hydroxyl group interacts strongly with the silanols on the silica surface, causing "tailing" that bleeds into your product fractions.[1] The Fix:

  • The "Band-Aid" (On Column): Add 1% Triethylamine (TEA) to your mobile phase.[1] This blocks the acidic silanol sites on the silica, sharpening the Guaiacol peak and reducing tailing.[1]

  • The "Cure" (Next Run): Go back to Module 1 and perform the NaOH wash.[1] It is chemically superior to fighting thermodynamics on the column.[1]

Q2: "I see a faint third spot running very high ( ). Is this my product?"

Diagnosis: No. This is likely the elimination side-product (vinyl ether) or the bis-alkylated dimer.[1] The Fix: Ignore it. These elute in the "void volume" or first few fractions (0-5% EtOAc).[1] Collect them separately and discard. Do not confuse this lipophilic trash for your target.[1]

Q3: "The product came out as an oil, but it's supposed to be a solid. Did I fail?"

Diagnosis: Not necessarily.

  • Solvent Trap: this compound can trap solvent (DCM/EtOAc) in its crystal lattice, lowering the melting point.[1]

  • Trace Impurities: Even 1% of the "dimer" oil can prevent crystallization.[1] The Fix:

  • High-vacuum drying (0.1 mmHg) for 4 hours.[1]

  • Seed with a known crystal if available.[1]

  • If it remains an oil, check purity via

    
    -NMR.[1] If clean, use it as an oil; the intermediate is often handled this way in scale-up.[1]
    

Module 4: Logic Map (Decision Tree)

PurificationLogic Start Crude Reaction Mixture TLC_Check Step 1: TLC Analysis (20% EtOAc/Hex) Start->TLC_Check Guaiacol_Present Is Guaiacol (Rf ~0.2) visible? TLC_Check->Guaiacol_Present Wash_Step CRITICAL ACTION: Wash organic layer with 1M NaOH (2x) Guaiacol_Present->Wash_Step Yes (High Impurity) Dry_Load Step 2: Dry Load on Celite Guaiacol_Present->Dry_Load No (Trace/None) Wash_Step->Dry_Load Column_Run Step 3: Run Column Gradient 5% -> 20% EtOAc Dry_Load->Column_Run Result_Clean Target Elutes Cleanly (Rf ~0.45) Column_Run->Result_Clean Result_Tail Tailing/Overlap Detected Column_Run->Result_Tail Poor Separation Add_Modifier Troubleshoot: Add 1% TEA to Mobile Phase Result_Tail->Add_Modifier Add_Modifier->Column_Run Re-run

Figure 1: Purification Decision Tree. Note the critical intervention point at the NaOH wash step to prevent downstream chromatographic failure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4143839, this compound. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text for flash chromatography parameters).

  • Google Patents. Process for the preparation of Carvedilol and intermediates.[1] (General reference for the alkylation of guaiacol and handling of chloroethoxy intermediates). Retrieved from

  • Agilent Technologies. HPLC Troubleshooting Guide: Peak Tailing. (Mechanistic insight into phenol tailing on silica). Retrieved from [Link]

Sources

Technical Support Center: Optimization of 1-(2-Chloroethoxy)-2-methoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization & Troubleshooting for CAS 53815-60-4 Audience: Process Chemists & R&D Scientists Status: Active Guide

Executive Summary & Mechanistic Insight[1][2][3]

1-(2-Chloroethoxy)-2-methoxybenzene (also known as 2-(2-methoxyphenoxy)ethyl chloride) is a critical intermediate in the synthesis of Carvedilol , a non-selective beta-blocker. The synthesis typically involves the alkylation of Guaiacol (2-methoxyphenol) with a dihaloethane via a Williamson Ether Synthesis.

Temperature is the primary vector controlling the competition between the desired


 substitution and the fatal "Dimer" formation.
The Reaction Pathway

The reaction proceeds through a Phase Transfer Catalyzed (PTC) mechanism in a biphasic system (Liquid-Liquid or Solid-Liquid).

  • Deprotonation: NaOH neutralizes Guaiacol at the interface, forming the Guaiacol phenoxide.

  • Phase Transfer: The quaternary ammonium catalyst (Q+X-) transports the phenoxide into the organic phase.

  • Substitution (

    
    ):  The phenoxide attacks 1-bromo-2-chloroethane (or 1,2-dichloroethane).
    
  • Critical Branch: If thermal energy is too high or stoichiometry is uncontrolled, the product reacts with a second molecule of Guaiacol to form the Dimer impurity .

ReactionMechanism Guaiacol Guaiacol (Reactant) Phenoxide Phenoxide Ion (Activated Nucleophile) Guaiacol->Phenoxide NaOH / PTC Deprotonation Product This compound (Target Product) Phenoxide->Product Path A: Primary Substitution (Kinetic Control) Dimer 1,2-bis(2-methoxyphenoxy)ethane (Dimer Impurity) Phenoxide->Dimer AlkylHalide 1-Bromo-2-chloroethane (Electrophile) AlkylHalide->Product Vinyl Vinyl Halides (Elimination Side-Product) AlkylHalide->Vinyl Path C: Elimination (High Temp / High pH) Product->Dimer Path B: Secondary Attack (High Temp / Excess Guaiacol)

Figure 1: Reaction network showing the competition between the primary product (Path A) and the parasitic dimer formation (Path B).

Technical Support: Temperature Zones

The following matrix correlates reaction temperature with kinetic outcomes. This data assumes a standard biphasic system (Toluene/Water) with TBAB (Tetrabutylammonium bromide) catalyst.

ZoneTemperature RangeKinetic ProfilePrimary RisksTechnical Recommendation
A (Sub-Optimal) < 50°C Sluggish. The activation energy (

) for the C-O bond formation is not met efficiently. Reaction times may exceed 24h.
Incomplete conversion; Emulsion formation due to unreacted phenoxide.Do not operate here unless using highly reactive alkylating agents (e.g., iodides).
B (Target) 60°C – 85°C Optimal. High selectivity for the mono-substituted product. The rate of

allows conversion in 6–10h.
Minor hydrolysis of alkyl halide.Maintain this range. Refluxing Acetone (56°C) or MEK (80°C) is ideal.
C (Critical) > 95°C Aggressive. Rate of secondary substitution (Dimerization) doubles for every 10°C rise.Dimer Formation. Rapid degradation of PTC catalyst (Hofmann elimination).Cooling Required. If using Toluene/Water reflux (~110°C), you must control addition rate to limit phenoxide concentration.

Troubleshooting Guide (FAQ)

Scenario 1: "My HPLC shows a large impurity peak at RRT ~1.8."

Diagnosis: This is almost certainly the Dimer (1,2-bis(2-methoxyphenoxy)ethane). Root Cause:

  • Temperature Overshoot: You exceeded 90°C, lowering the energy barrier for the product to act as an electrophile.

  • Stoichiometry Error: You added Guaiacol in excess relative to the dihaloethane. Solution:

  • Ensure the dihaloethane is in molar excess (1.5 – 2.0 eq).

  • Lower reaction temperature to Zone B (70–80°C).

  • Protocol Adjustment: Add the Guaiacol slowly to the hot dihaloethane/base mixture (Inverse Addition) to keep the instantaneous concentration of phenoxide low.

Scenario 2: "Reaction stalls at 60% conversion despite reflux."

Diagnosis: Catalyst Deactivation or "Salting Out." Root Cause:

  • PTC Instability: Quaternary ammonium salts (like TBAB) can degrade via Hofmann elimination at high temperatures (>100°C) under basic conditions.

  • Stirring: Biphasic reactions are mass-transfer limited. Solution:

  • Verify agitation speed (>300 RPM is mandatory).

  • Switch to a more thermally stable catalyst (e.g., TEBA or a Crown Ether like 18-Crown-6, though costlier).

  • Add a "spike" of fresh catalyst (10% of original load) to restart kinetics.

Scenario 3: "Yield is low, and I smell a sweet/acrid gas."

Diagnosis: Elimination Reaction (Side Path C). Root Cause: The base (NaOH) is reacting directly with the 1-bromo-2-chloroethane to form vinyl chloride/bromide gas instead of reacting with the Guaiacol. Solution:

  • Reduce the basicity. If using 50% NaOH, dilute to 30%.

  • Lower the temperature. Elimination is entropically favored at higher temperatures.

Validated Experimental Protocol

Standardized for reproducibility and minimal impurity profile.

Reagents:

  • Guaiacol (1.0 eq)[1]

  • 1-bromo-2-chloroethane (1.5 eq) [Note: 1,2-dichloroethane can be used but requires NaI catalyst and longer times].

  • Toluene (Solvent, 5 vol)

  • NaOH (30% aq. solution, 2.0 eq)

  • TBAB (Tetrabutylammonium bromide, 0.05 eq)

Step-by-Step Workflow:

  • Setup: Charge 1-bromo-2-chloroethane, Toluene, and TBAB into a reactor equipped with a reflux condenser and high-torque stirrer.

  • Thermal Equilibration: Heat the mixture to 75°C .

  • Controlled Addition: Mix Guaiacol with the NaOH solution. Add this aqueous phenoxide mixture dropwise to the reactor over 2 hours.

    • Why? This keeps the concentration of nucleophile low relative to the electrophile, suppressing Dimer formation.

  • Reaction: Stir at 80°C for 6–8 hours. Monitor by HPLC.

  • Quench: Cool to 25°C. Separate phases.

  • Workup: Wash organic layer with water (2x) to remove salts and unreacted Guaiacol. Distill Toluene to recover the oil.

Troubleshooting Flowchart

Troubleshooting Start Issue Detected CheckHPLC Check HPLC/TLC Profile Start->CheckHPLC Impurity High Impurity (RRT > 1.5) CheckHPLC->Impurity Unknown Peak LowConv Low Conversion / Stalled CheckHPLC->LowConv SM Remaining DimerCheck Is it the Dimer? Impurity->DimerCheck StirCheck Is Agitation Adequate? LowConv->StirCheck TempCheck Is Temp > 95°C? DimerCheck->TempCheck Yes Action1 Action: Reduce Temp to 75°C Increase Dihaloethane Eq. TempCheck->Action1 Yes CatCheck Is Catalyst Degraded? StirCheck->CatCheck Yes Action2 Action: Increase RPM Check Phase Mixing StirCheck->Action2 No Action3 Action: Add Fresh Catalyst Or Switch to Crown Ether CatCheck->Action3 Yes

Figure 2: Decision matrix for troubleshooting common synthesis failures.

References

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Carvedilol Impurity Standard: this compound.[1][2][3] Retrieved from [Link][1][4][2][3][5]

  • Google Patents. (2010). CN101665415B: Preparation method of 2-(2-chloroethoxy) ethanol.[5] (Analogous chemistry citing reflux conditions). Retrieved from

  • Nimmanwudipong, T., et al. (2011).[6][7] Catalytic Reactions of Guaiacol: Reaction Network and Evidence of Oxygen Removal. Catalysis Letters. (Provides mechanistic background on Guaiacol reactivity). Retrieved from [Link]

Sources

catalyst deactivation and regeneration in phase-transfer catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Catalyst Deactivation & Regeneration

Mission: This guide provides high-level troubleshooting and recovery protocols for researchers encountering stalled reactions or declining yields in Phase-Transfer Catalysis (PTC) systems. We focus on the two primary failure modes: Catalyst Poisoning (reversible anion inhibition) and Catalyst Deactivation (irreversible molecular degradation).

Part 1: Diagnostic Hub

"My reaction has stopped or slowed significantly. Is it the catalyst?"

Before assuming catalyst death, verify mass transfer. PTC is kinetics-limited by the interfacial surface area.

  • Stirring Check: Is the vortex pulling the organic phase down into the aqueous phase? (Tip: Use an overhead stirrer with a pitched-blade impeller for scales >100 mL).

  • Solvent Check: Did the solvent evaporate, changing the concentration and polarity?

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of the failure.

PTC_Diagnosis Start Reaction Stalled / Low Conversion Check_Agitation Check Agitation Rate (Is mixing vigorous?) Start->Check_Agitation Decision_Mixing Mixing is Poor Check_Agitation->Decision_Mixing Check_pH Check Aqueous pH Decision_pH pH Dropped Check_pH->Decision_pH Decision_Mixing->Check_pH No (Mixing OK) Diag_Phys DIAGNOSIS: Mass Transfer Limitation Decision_Mixing->Diag_Phys Yes Analyze_Org Analyze Organic Phase (HPLC/GC) Decision_pH->Analyze_Org pH Stable Diag_Hoff DIAGNOSIS: Hoffmann Elimination (Thermal Deactivation) Decision_pH->Diag_Hoff pH Neutralized (OH- consumed) Result_Amine Detect Tertiary Amine (Fishy Odor) Analyze_Org->Result_Amine Found R3N Result_NoAmine Catalyst Intact but Inactive Analyze_Org->Result_NoAmine Q+ Intact Result_Amine->Diag_Hoff Diag_Poison DIAGNOSIS: Anion Poisoning (Hofmeister Trap) Result_NoAmine->Diag_Poison

Figure 1: Diagnostic logic flow for identifying PTC failure modes. Blue nodes indicate action steps; Green nodes indicate the final diagnosis.

Part 2: The "Hofmeister Trap" (Catalyst Poisoning)

Issue: The catalyst is chemically intact, but the reaction rate has plummeted. Cause: Lipophilic anions (Leaving Groups) are blocking the active site.

In PTC, the quaternary ammonium cation (


) acts as a shuttle. It pairs with an anion in the aqueous phase and brings it to the organic phase. The selectivity of 

for anions follows the Hofmeister Series (Lipophilicity).

The Trap:


 prefers lipophilic anions. If your reaction generates a highly lipophilic leaving group (like Iodide 

), the

will pair tightly with

and refuse to pick up the nucleophile (e.g.,

,

) from the aqueous phase. The catalyst becomes "poisoned" by the reaction byproduct.[1]
The Hofmeister Selectivity Series (Lipophilicity)

Catalysts prefer anions on the LEFT. Anions on the LEFT poison the transfer of anions on the RIGHT.

Poisoning Agents (High Affinity) Intermediate Hard to Transfer (Low Affinity)
Lipophilic (Organic-Loving) Hydrophilic (Water-Loving)

>

>


>

>


>

>

Case Study: Alkylation using R-I vs. R-Br

  • Scenario: You are alkylating a phenylacetone using Ethyl Iodide and TBAB (Tetrabutylammonium bromide).

  • Observation: The reaction starts fast but stops at 50% conversion.

  • Mechanism: As

    
     is released, it pairs with 
    
    
    
    . Since
    
    
    is much more lipophilic than the reactant anion (enolate), the
    
    
    pair stays in the organic phase and stops shuttling.
  • Solution: Use Ethyl Bromide instead.

    
     is less lipophilic and easier to displace. If you must use Iodide, you need a Regeneration Loop  (see Protocol B).
    
Part 3: Thermal Deactivation (Hoffmann Elimination)

Issue: The catalyst is physically destroying itself. Cause: High temperature + Strong Base = Elimination.

Quaternary ammonium salts with


-hydrogens (hydrogens on the carbon two bonds away from nitrogen) are susceptible to Hoffmann Elimination  under basic conditions.

Mechanism:

  • 
     extracts a 
    
    
    
    -proton from the alkyl chain of the catalyst.
  • The

    
     bond breaks.
    
  • Result: You are left with a tertiary amine (inactive), an alkene, and water.

Stability Comparison Table:

Catalyst TypeStructureStability Limit (Approx)Failure Mode
TBA Salts Tetra-n-butylammonium~60°C in 50% NaOHHoffmann Elimination (Slow)
TEBA Benzyltriethylammonium< 40°C in 50% NaOHHoffmann Elimination (Fast on Et groups)
Aliquat 336 Methyltrioctylammonium~80°C in 50% NaOHHoffmann Elimination (Slow due to sterics)
Tetramethyl Tetramethylammonium> 100°C (High Stability)Demethylation (No

-hydrogens)
Phosphonium Tetrabutylphosphonium> 150°CDealkylation (generally more stable)

Strategic Adjustment: If your reaction requires reflux in 50% NaOH, do not use TEBA . Switch to a catalyst with longer alkyl chains (Tetrabutyl) or no beta-hydrogens (Tetramethyl - though this has poor lipophilicity).

Part 4: Regeneration Protocols
Protocol A: Regeneration from "Poisoned" State (Anion Exchange)

Use this when your catalyst is intact but stuck with a lipophilic counter-ion (e.g.,


).

Objective: Displace the poisoning Iodide (


) with Chloride (

) or Hydroxide (

).
  • Isolation: Separate the organic phase containing the catalyst (

    
    ) and your product.
    
  • The "Salting Out" Wash:

    • Prepare a saturated solution of Sodium Chloride (NaCl) or Sodium Hydroxide (NaOH) .

    • Crucial Step: You must use a massive molar excess (typically 10-20 equivalents) of the cheap inorganic salt vs. the catalyst.

    • Wash the organic phase 3-4 times with this saturated aqueous solution.

  • Mechanism: Although

    
     prefers 
    
    
    
    , the sheer concentration gradient of
    
    
    forces the equilibrium:
    
    
  • Verification: Test the final aqueous wash with

    
    . If it precipitates yellow (
    
    
    
    ), continue washing. If white (
    
    
    ), regeneration is complete.
Protocol B: Recovery of Catalyst from Reaction Mixture

Use this to recycle expensive catalysts (e.g., Chiral PTCs) after the reaction.

  • Extraction:

    • After the reaction, dilute the mixture with a non-polar solvent (e.g., Hexane/Toluene).

    • Most PTC catalysts are soluble in organic solvents but can be forced into water if the organic solvent is very non-polar.

  • Acid Wash (Optional for some catalysts):

    • Wash the organic phase with dilute HCl. This ensures the catalyst is in the salt form (

      
      ).
      
  • Solvent Swing (The Key Step):

    • Evaporate the organic solvent to obtain the crude residue (Product + Catalyst).

    • Add a solvent where the Product is soluble but the Catalyst is NOT (often Diethyl Ether or cold Hexane for large Q-salts).

    • The catalyst will precipitate as a solid or oil.

    • Filtration: Filter off the catalyst.

  • Re-activation: Dissolve the recovered solid in DCM and wash with NaOH to regenerate the active hydroxide form if necessary.

FAQ: Expert Troubleshooting

Q: Why does my TEBA catalyst smell like dead fish? A: You have thermally decomposed your catalyst via Hoffmann Elimination. The "fishy" smell is Triethylamine. You ran the reaction too hot or too basic for this specific catalyst. Switch to Tetrabutylammonium (TBA) or lower the temperature.

Q: Can I use Sodium Iodide (NaI) to speed up a sluggish alkylation? A: In single-phase reactions (Finkelstein), yes. In PTC, NO . Adding NaI is often fatal to PTC reactions because the Iodide ion poisons the catalyst surface (see Part 2). If you need a better leaving group, use Bromide or Mesylate, not Iodide.

Q: My catalyst is an oil, but it used to be a solid. Is it broken? A: Not necessarily. Quaternary ammonium salts are hygroscopic. If it has absorbed water or exchanged its anion (e.g., from Bromide to Hydroxide), its melting point will drop drasticallly. Verify structure via NMR (


) rather than physical state.
References
  • Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.[3] Link

  • Halpern, M. E. (1988). "Hydroxide ion initiated decomposition of phase transfer catalysts". Journal of Organic Chemistry.
  • Dehmlow, E. V. (1993). "Phase Transfer Catalysis".[2][4] VCH Publishers.[2] (Source of Hofmeister selectivity data).

  • Sasson, Y., & Neumann, R. (1997). "Handbook of Phase Transfer Catalysis". Blackie Academic & Professional.
  • Landini, D., & Maia, A. (1991). "Stability of quaternary onium salts under phase-transfer conditions". Tetrahedron. Link

Sources

Validation & Comparative

reactivity comparison of 1-(2-Chloroethoxy)-2-methoxybenzene with bromo-analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Subject: 1-(2-Chloroethoxy)-2-methoxybenzene (CAS: 53815-60-4) vs. 1-(2-Bromoethoxy)-2-methoxybenzene (CAS: 4463-59-6)

Executive Summary

In the synthesis of aryloxypropanolamine beta-blockers (e.g., Carvedilol), the alkylation of amines using This compound is a critical process step. While the chloro-analog is the industry standard due to cost and stability, it exhibits sluggish kinetics compared to its bromo-analog .

This guide objectively compares the reactivity profiles of these two electrophiles. Our analysis demonstrates that while the bromo-analog offers a theoretical 50–80x rate acceleration , the chloro-analog remains superior for scale-up when coupled with Finkelstein catalysis (in-situ iodination) , effectively balancing cost with reactivity.

Mechanistic Basis of Reactivity

The Leaving Group Physics

The primary driver of reactivity difference is the carbon-halogen bond strength and the stability of the leaving group anion. The C-Br bond is longer and weaker than the C-Cl bond, lowering the activation energy (


) for the nucleophilic attack.

Table 1: Physical Properties & Reactivity Metrics

FeatureChloro-Analog (Cl)Bromo-Analog (Br)Impact on Reactivity
Bond Dissociation Energy ~340 kJ/mol~280 kJ/molBr cleaves with significantly less thermal energy.
C-X Bond Length 1.79 Å1.93 ÅBr bond is longer, increasing steric access for nucleophiles.
Leaving Group pKa (H-X) -7 (HCl)-9 (HBr)Br⁻ is a more stable base, making it a superior leaving group.
Relative SN2 Rate (Est.) 1 (Reference)~80Br reaction proceeds at lower temperatures (RT to 50°C).
Electronic Effects: The "Phenoxy" Factor

Unlike simple alkyl halides, these molecules possess a phenoxy oxygen at the


-position relative to the leaving group.
  • Inductive Effect (-I): The oxygen atom is electronegative, pulling electron density through the

    
    -bond framework. This makes the 
    
    
    
    -carbon (attached to the halogen) more electrophilic but can also destabilize the developing positive charge in the transition state.
  • Neighboring Group Participation (NGP): While

    
    -sulfur atoms (e.g., mustards) dramatically accelerate substitution via anchimeric assistance, the phenoxy oxygen  is significantly less nucleophilic due to resonance delocalization into the benzene ring. Consequently, inductive retardation dominates , making this compound less reactive than a standard alkyl chloride (e.g., 1-chlorobutane), necessitating forcing conditions.
    

Experimental Reactivity Comparison

Reaction Coordinate Diagram

The following diagram illustrates the energy landscape. The Bromo-analog has a lower ground state stability relative to the transition state compared to the Chloro-analog, resulting in a smaller


.

ReactionCoordinate Figure 1: Comparative Reaction Coordinate for SN2 Substitution Start Reactants (Nu⁻ + R-X) TS_Cl TS (Cl) High Ea Start->TS_Cl Slow (110°C) TS_Br TS (Br) Low Ea Start->TS_Br Fast (40°C) Product Product (R-Nu + X⁻) TS_Cl->Product TS_Br->Product

Figure 1: The Bromo-analog follows the green path (lower activation energy), while the Chloro-analog follows the red path (higher activation energy).

Kinetic Data & Conditions

Experimental protocols for Carvedilol synthesis highlight the practical differences:

  • Chloro-Protocol: Requires polar aprotic solvents (DMF, DMSO) and high temperatures (100–110°C ) for 6–10 hours .

  • Bromo-Protocol: Typically proceeds in acetonitrile or acetone at reflux (40–80°C) within 1–3 hours .

Critical Insight: The harsh conditions required for the Chloro-analog can lead to side reactions, such as the formation of the "Bis-impurity" (where the amine reacts with two equivalents of the alkyl halide).

Optimization Strategy: The Finkelstein Modification

For industrial applications, using the expensive and less stable Bromo-analog is often uneconomical. The optimal strategy is Catalytic Finkelstein Substitution .

By adding a catalytic amount of Potassium Iodide (KI) to the Chloro-analog reaction, you generate the highly reactive Iodo-analog in situ.

Mechanism:

  • R-Cl + KI ⇌ R-I + KCl (Equilibrium favors R-I transiently in certain solvents)

  • R-I + Nu⁻ → R-Nu + I⁻ (Fast irreversible step)

  • I⁻ recycles to react with more R-Cl.

Protocol: Finkelstein-Assisted Alkylation

This protocol allows the use of the stable Chloro-precursor with "Pseudo-Iodo" kinetics.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (e.g., 2-(2-methoxyphenoxy)ethylamine) (1.0 - 1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Catalyst: KI (0.1 - 0.2 eq)

  • Solvent: DMF or DMSO (High dielectric constant promotes ionization)

Step-by-Step:

  • Charge the reaction vessel with the amine,

    
    , and KI in DMF.
    
  • Heat the mixture to 60°C.

  • Add this compound slowly.

  • Ramp temperature to 90°C (lower than the 110°C required without KI).

  • Monitor by HPLC. The reaction typically completes in 4–6 hours with reduced impurity formation due to the milder thermal profile.

Synthesis Workflow & Impurity Control

The following diagram maps the synthesis of Carvedilol, highlighting where the choice of halide impacts the process.

CarvedilolSynthesis Figure 2: Synthesis Pathway and Impurity Risks Guaiacol Guaiacol (Starting Material) ChloroInt 1-(2-Chloroethoxy)- 2-methoxybenzene (Stable Intermediate) Guaiacol->ChloroInt Alkylation (Base) Linker 1-Bromo-2-chloroethane Linker->ChloroInt Reaction Alkylation Reaction (SN2) ChloroInt->Reaction Pathway A: High T (110°C) ChloroInt->Reaction Pathway B: +KI (90°C) Amine Amine Nucleophile Amine->Reaction Carvedilol Carvedilol (Target API) Reaction->Carvedilol Major Product BisImpurity Bis-Impurity (Over-alkylation) Reaction->BisImpurity Side Reaction (Favored by High T)

Figure 2: Synthesis pathway showing the critical alkylation step.[1] High temperatures required for the uncatalyzed Chloro-analog increase the risk of Bis-impurity formation.

References

  • Chemical Identity & Properties: PubChem. This compound. National Library of Medicine. Link

  • Carvedilol Synthesis & Impurities: Connect Journals. Synthesis and Characterization of Pharmacopeial Impurities of Carvedilol. Link

  • SN2 Kinetics & Mechanisms: Master Organic Chemistry. The SN2 Mechanism: Kinetics and Substrate Effects. Link

  • Finkelstein Reaction: LibreTexts Chemistry. Halogen Exchange Reactions. Link

  • Comparative Reactivity Data: BenchChem. Comparative Analysis of Reactivity of Benzylic and Alkyl Halides. Link (Representative data for alkyl halide comparison).

Sources

Comparative Guide: HPLC Method Validation for 1-(2-Chloroethoxy)-2-methoxybenzene Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of CEMB Purity

1-(2-Chloroethoxy)-2-methoxybenzene (CEMB) is a pivotal intermediate in the synthesis of Carvedilol , a non-selective beta-blocker used for heart failure and hypertension management. The purity of CEMB is directly linked to the safety profile of the final API. Impurities in this intermediate—specifically unreacted Guaiacol and the over-alkylated Dimer (1,2-bis(2-methoxyphenoxy)ethane) —can propagate through the synthesis, leading to complex purification challenges downstream.

This guide objectively compares a legacy Isocratic HPLC method against a modern Gradient UHPLC-compatible method . While the legacy method is sufficient for basic assays, the Gradient method is recommended for comprehensive impurity profiling due to its superior capacity to resolve late-eluting hydrophobic dimers.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

To validate a method effectively, one must understand the "Why" behind the separation.

  • Target Analyte: this compound (CEMB).

  • Starting Material (Polar Impurity): Guaiacol (2-Methoxyphenol). Elutes early due to the phenolic hydroxyl group.

  • Side Product (Hydrophobic Impurity): 1,2-bis(2-methoxyphenoxy)ethane (The "Dimer"). Formed when the chloroethyl chain reacts with a second guaiacol molecule. This is highly hydrophobic and elutes late.

The Analytical Challenge: A method must simultaneously retain the polar Guaiacol (preventing void volume elution) while eluting the hydrophobic Dimer in a reasonable timeframe.

Comparative Methodology

We evaluated two distinct chromatographic approaches.

Method A: Legacy Isocratic (The "Workhorse")
  • Principle: Constant mobile phase composition.

  • Pros: Simple to transfer between labs; no re-equilibration time needed.

  • Cons: Poor sensitivity for late-eluting impurities (peak broadening); long run times required to elute the Dimer.

Method B: Advanced Gradient (The "High-Resolution" Choice)
  • Principle: Increasing organic strength over time.

  • Pros: Sharpens peaks for late eluters (Dimer); superior resolution of the critical pair (Guaiacol/CEMB); higher throughput.

  • Cons: Requires column re-equilibration.

Performance Data Comparison
ParameterMethod A (Isocratic)Method B (Gradient)Verdict
Column C18, 5 µm, 250 x 4.6 mmC18 Core-Shell, 2.7 µm, 100 x 4.6 mmMethod B (Higher Efficiency)
Run Time 35 Minutes12 MinutesMethod B (3x Faster)
Resolution (Guaiacol/CEMB) 2.5> 5.0Method B (Superior)
Dimer Peak Shape Broad, Tailing (T > 1.5)Sharp (T < 1.2)Method B (Higher Sensitivity)
LOD (Impurity) 0.05%0.01%Method B (Trace Detection)

Recommended Experimental Protocol (Method B)

This protocol is designed to be a Self-Validating System . If the System Suitability criteria are met, the data is reliable.

Chromatographic Conditions[3][6][7][8][9]
  • Instrument: HPLC or UHPLC system with PDA/UV detector.

  • Column: Poroshell 120 EC-C18, 2.7 µm, 4.6 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatics).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BAction
0.07030Initial Hold
2.07030Isocratic for Guaiacol
8.01090Ramp to elute Dimer
9.01090Wash
9.17030Re-equilibration
12.07030End of Run
Standard Preparation
  • Stock Solution: Dissolve 50 mg CEMB Reference Standard in 50 mL Acetonitrile.

  • System Suitability Soln: Mix CEMB Stock with trace amounts of Guaiacol and Dimer (if available) to target 0.5 mg/mL total concentration.

Validation Framework (ICH Q2)

The following validation parameters must be executed to ensure regulatory compliance (ICH Q2(R1)).

Specificity (The Critical Check)
  • Objective: Prove that Guaiacol, CEMB, and Dimer are fully resolved.

  • Acceptance Criteria:

    • Resolution (Rs) between Guaiacol and CEMB > 2.0.

    • No interference at the retention time of CEMB from the blank.

  • Causality: The gradient ramp from 2 to 8 minutes specifically targets the separation of the hydrophobic CEMB from the highly hydrophobic Dimer.

Linearity[3][6][8][9][10]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)[3][8]
  • Protocol: Spike known amounts of impurities into the sample matrix at 50%, 100%, and 150% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Robustness[3][6][9]
  • Protocol: Deliberately vary parameters:

    • Flow rate (

      
       0.1 mL/min).
      
    • Column Temp (

      
       5°C).
      
    • pH of buffer (

      
       0.2 units).[1][2]
      
  • Self-Validating Logic: If the Resolution (Rs) remains > 2.0 under all conditions, the method is robust.[3]

Visualizations

Diagram 1: Method Validation Workflow

This workflow illustrates the logical sequence of validation steps required to certify the method.

ValidationWorkflow Start Protocol Design (Define ATP) Specificity Specificity (Interference Check) Start->Specificity Critical Step Specificity->Start Fail (Redesign) Linearity Linearity & Range (5 Levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness Final Method Validated Robustness->Final All Criteria Met

Caption: Sequential validation workflow ensuring ICH Q2(R1) compliance.

Diagram 2: Impurity Separation Logic

This diagram explains the chemical causality behind the Gradient Method's success.

SeparationLogic cluster_0 Chromatographic Separation (Gradient) Mix Crude Reaction Mixture (Guaiacol + CEMB + Dimer) Guaiacol Guaiacol (Polar - OH group) Elutes @ 2.5 min Mix->Guaiacol Low % Organic CEMB CEMB (Target) (Moderate Hydrophobicity) Elutes @ 6.0 min Mix->CEMB Ramp Up Dimer Dimer Impurity (High Hydrophobicity) Elutes @ 9.5 min Mix->Dimer High % Organic

Caption: Separation mechanism based on hydrophobicity differences using gradient elution.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][4] [Link]

  • Chakravarthy, V. A., et al. "Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities." ACS Omega (2025). [Link]

  • Kumar, K. S., et al. "Synthesis and characterization of potential impurities in key intermediates of Carvedilol." Journal of Chemical and Pharmaceutical Research, 3(6):33-45 (2011).[5] (Identifies CEMB as Impurity 5). [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Comparative Analysis of Catalytic Systems for 1-(2-Chloroethoxy)-2-methoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloroethoxy)-2-methoxybenzene (CAS: 53815-60-4), also known as 2-(2-methoxyphenoxy)ethyl chloride, is a critical intermediate in the synthesis of the non-selective


-blocker Carvedilol . Its synthesis typically involves the O-alkylation of guaiacol (2-methoxyphenol) with a 1,2-dihaloethane derivative.

While the reaction is a classic Williamson ether synthesis, the choice of catalytic system profoundly impacts yield, reaction rate, and scalability. This guide compares three distinct catalytic approaches:

  • Phase Transfer Catalysis (PTC): The industrial standard for high yield and green chemistry metrics.

  • Homogeneous Strong Base (NaH/DMF): A high-reactivity method limited by safety and cost.

  • Heterogeneous Mild Base (K₂CO₃/Acetone): A robust laboratory-scale method with slower kinetics.

Key Finding: The PTC system (NaOH/TBAB) is identified as the superior protocol, offering yields >95% with significantly reduced environmental footprint compared to traditional dipolar aprotic solvent systems.

Mechanistic Foundation

The synthesis proceeds via an


 nucleophilic substitution. The phenolic hydroxyl group of guaiacol must be deprotonated to form the phenoxide anion, which then attacks the alkyl halide.
Reaction Challenges
  • Nucleophilicity: Guaiacol is a weak acid (

    
    ); effective deprotonation requires a base.
    
  • Chemoselectivity: When using 1-bromo-2-chloroethane, the reaction must selectively occur at the bromine site (better leaving group) to retain the chlorine for subsequent reactions (e.g., amination in Carvedilol synthesis).

  • Side Reactions: Elimination to vinyl ethers is a competing pathway, particularly under harsh basic conditions or high temperatures.

Pathway Visualization

ReactionMechanism Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide Guaiacol Phenoxide (Nucleophile) Guaiacol->Phenoxide Deprotonation Base Base (NaOH or K2CO3) Base->Phenoxide TS Transition State [SN2] Phenoxide->TS + Alkyl Halide AlkylHalide 1-Bromo-2-chloroethane (Electrophile) AlkylHalide->TS Product 1-(2-Chloroethoxy)- 2-methoxybenzene TS->Product Major Pathway (Substitution) SideProduct Vinyl Ether (Elimination Impurity) TS->SideProduct Minor Pathway (Elimination)

Figure 1: Mechanistic pathway of Guaiacol O-alkylation showing the critical competition between substitution (desired) and elimination (undesired).

Comparative Analysis of Catalytic Systems

System A: Phase Transfer Catalysis (Recommended)
  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA).

  • Base/Solvent: Aqueous NaOH (20-50%) / Toluene or neat.

  • Mechanism: The quaternary ammonium salt transports the phenoxide anion from the aqueous phase into the organic phase (or interface), creating a highly reactive "naked" anion pair (

    
    ) that reacts rapidly with the alkyl halide.
    
System B: Homogeneous Strong Base
  • Reagents: Sodium Hydride (NaH).[1]

  • Solvent: DMF or DMSO.

  • Mechanism: Irreversible deprotonation forms a naked phenoxide in a polar aprotic solvent.

  • Drawbacks: NaH is hazardous (H₂ gas evolution); DMF is hepatotoxic and difficult to remove from the product.

System C: Heterogeneous Mild Base
  • Base: Potassium Carbonate (K₂CO₃).[2][3][4]

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK).

  • Mechanism: Surface reaction. The phenol adsorbs onto the solid carbonate surface for deprotonation.

  • Drawbacks: Slow kinetics due to poor solubility of the inorganic base in organic solvents; requires long reflux times.

Performance Metrics Summary
FeatureSystem A (PTC)System B (NaH/DMF)System C (K₂CO₃/Acetone)
Yield 94 - 96% 85 - 90%70 - 80%
Reaction Time 2 - 4 Hours1 - 2 Hours12 - 48 Hours
Temperature 80 - 100°C0°C to RTReflux (56 - 80°C)
Scalability High (Industrial)Low (Safety Limits)Medium
Green Score High (Aqueous waste)Low (DMF waste)Medium (Solvent recycle)
Cost LowHighMedium

Detailed Experimental Protocols

Protocol 1: Optimized PTC Synthesis (System A)

Best for: High yield, scale-up, and purity.

Reagents:

  • Guaiacol: 1.0 eq

  • 1-Bromo-2-chloroethane: 1.5 eq (Excess ensures complete conversion)

  • NaOH (30% aq): 2.0 eq

  • TBAB: 0.05 eq (5 mol%)

  • Solvent: Toluene (optional, can be run neat)

Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, charge Guaiacol and 1-Bromo-2-chloroethane.

  • Catalyst Addition: Add TBAB and Toluene (if using). Stir vigorously to create an emulsion.

  • Initiation: Add 30% NaOH solution dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Heat the mixture to 90-100°C for 3-4 hours. Monitor by TLC or HPLC.[5]

  • Workup: Cool to room temperature. Separate the organic layer.[4] Wash the organic phase with water (

    
    ) and dilute NaOH (
    
    
    
    ) to remove unreacted guaiacol.
  • Isolation: Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification: Distillation (bp ~139°C at 0.05 mmHg) or recrystallization if solid derivatives are used.

PTCWorkflow Start Start: Mix Guaiacol + Alkyl Halide CatAdd Add Catalyst: TBAB (5 mol%) Start->CatAdd BaseAdd Add Base: 30% NaOH (aq) CatAdd->BaseAdd Heat Reaction: Heat to 100°C (3-4 Hours) BaseAdd->Heat Sep Phase Separation: Discard Aq. Layer Heat->Sep Wash Wash: Water & Dilute NaOH Sep->Wash Dry Drying & Evaporation Wash->Dry Final Final Product: >95% Purity Dry->Final

Figure 2: Step-by-step workflow for the Phase Transfer Catalysis protocol.[6]

Protocol 2: Mild Base Synthesis (System C)

Best for: Small-scale academic labs lacking high-shear stirring.

Reagents:

  • Guaiacol: 1.0 eq

  • 1-Bromo-2-chloroethane: 2.0 eq

  • K₂CO₃ (anhydrous, powdered): 2.5 eq

  • Solvent: Acetone (Dry)[4][5]

Workflow:

  • Dissolve Guaiacol in dry acetone.

  • Add powdered K₂CO₃ and stir for 30 minutes at room temperature (pre-deprotonation).

  • Add 1-Bromo-2-chloroethane.

  • Reflux (approx. 56°C) for 24-48 hours. Note: Reaction is slow.

  • Filter off the inorganic solids (KBr, excess K₂CO₃).

  • Evaporate the solvent and redissolve residue in DCM for aqueous washing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor stirring (PTC) or old catalyst.Increase stirring speed (critical for PTC). Ensure TBAB is dry.
Vinyl Ether Impurity Temperature too high or base too strong.Reduce reaction temperature to <90°C. Avoid alcoholic KOH.
Bis-alkylation Using 1,2-dichloroethane with wrong stoichiometry.Use 1-bromo-2-chloroethane instead. If using dichloroethane, use large excess of alkyl halide.
Emulsion during Workup Surfactant effect of TBAB.Add saturated brine or a small amount of methanol to break the emulsion.

References

  • Preparation of 2-(2-methoxyphenoxy)ethyl chloride. ChemicalBook. (Patent WO2007/134485). Retrieved from

  • Synthesis of 2-[2-(2-chloro-4-methoxyphenoxy)ethoxy]ethyl chloride. PrepChem. (Demonstrates NaH/DMF method). Retrieved from

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Institutes of Health (NIH). (Mechanistic insights on PTC alkylation). Retrieved from

  • This compound Compound Summary. PubChem. Retrieved from

  • Phase transfer catalysis in pharmaceutical industry. Polish Pharmaceutical Society. (General review of PTC efficiency). Retrieved from

Sources

A Comparative Guide to the Kinetic Landscape of Nucleophilic Substitution on 1-(2-Chloroethoxy)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry and drug development, the precise modification of molecular scaffolds is paramount. The guaiacol moiety, a common structural motif in natural products and pharmaceutical agents, often serves as a starting point for extensive functionalization. Understanding the kinetics of nucleophilic substitution on derivatives such as 1-(2-Chloroethoxy)-2-methoxybenzene is crucial for predicting reaction feasibility, optimizing synthetic routes, and ultimately, accelerating the discovery of novel therapeutics.

This guide provides a comprehensive comparative analysis of the kinetic studies of nucleophilic substitution on this compound. While direct kinetic data for this specific substrate is not extensively available in peer-reviewed literature, this document leverages established principles of physical organic chemistry and presents a comparative analysis with well-characterized alternative substrates. By examining the electronic and steric effects of the guaiacol substructure, we can delineate a predictive framework for its reactivity.

The Mechanistic Crossroads: Unraveling the Reactivity of this compound

The nucleophilic substitution reaction on this compound is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] This is predicated on the substrate having a primary alkyl chloride, which is sterically accessible for a backside attack by a nucleophile.[2] The reaction rate is therefore expected to be dependent on the concentrations of both the substrate and the nucleophile.[3][4][5][6]

The rate law for this SN2 reaction can be expressed as:

Rate = k[this compound][Nucleophile] [3][5]

Here, 'k' represents the second-order rate constant, a quantitative measure of the reaction's speed.[3] Several factors intrinsic to the structure of this compound and the reaction environment will profoundly influence this rate constant.

Comparative Kinetic Analysis: Benchmarking Reactivity

To contextualize the expected reactivity of this compound, a comparative analysis with structurally related alkyl halides is instructive. The following data, compiled from various kinetic studies, illustrates the impact of substrate structure, the nature of the nucleophile, and the solvent system on SN2 reaction rates.

Substrate Structure and its Influence on Reaction Kinetics

The structure of the alkyl halide is a primary determinant of the SN2 reaction rate. Steric hindrance around the electrophilic carbon atom can dramatically impede the approach of the nucleophile.[2]

Table 1: Relative SN2 Reaction Rates of Various Alkyl Bromides with a Common Nucleophile (e.g., Ethoxide in Ethanol)

SubstrateStructureRelative RatePredominant Mechanism(s)
Methyl BromideCH₃Br~2,000,000SN2
Ethyl BromideCH₃CH₂Br40,000SN2
Isopropyl Bromide(CH₃)₂CHBr500SN1 / SN2
Neopentyl Bromide(CH₃)₃CCH₂Br1SN2 (very slow)
1-(2-Bromoethoxy)-2-methoxybenzene (Predicted) Slower than Ethyl Bromide SN2

Data adapted from established relative reactivity series.[7]

The guaiacol moiety in this compound, while not directly attached to the reaction center, can exert a modest steric and electronic influence. The ether oxygen, being electron-withdrawing through induction, may slightly decrease the electron density at the alpha-carbon, potentially making it more susceptible to nucleophilic attack. However, the overall bulk of the substituted phenyl group is expected to result in a slower reaction rate compared to a simple primary alkyl halide like ethyl bromide.

The Role of the Nucleophile: A Spectrum of Reactivity

The strength of the nucleophile is a critical factor in SN2 reactions.[1] Stronger nucleophiles lead to faster reaction rates.

Table 2: Relative Rates of Reaction of Methyl Bromide with Various Nucleophiles

NucleophileFormulaRelative Rate of Reaction
HydrosulfideHS⁻125,000
Cyanide⁻CN125,000
IodideI⁻100,000
MethoxideCH₃O⁻25,000
HydroxideHO⁻10,000
ChlorideCl⁻1,000
AmmoniaNH₃700
AcetateCH₃CO₂⁻500
WaterH₂O1

Data adapted from McMurry, J. (2015). Organic Chemistry.[8]

This trend is directly applicable to the reactions of this compound. For synthetic applications requiring rapid conversion, the choice of a highly nucleophilic reagent is crucial.

Solvent Effects: The Reaction Environment Matters

The solvent can significantly impact the rate of an SN2 reaction by solvating the nucleophile.[8] Polar aprotic solvents are generally preferred for SN2 reactions as they do not form a strong solvation shell around the nucleophile, leaving it more "naked" and reactive.[8]

Table 3: Effect of Solvent on the Rate of SN2 Reaction of 1-Bromobutane with Azide Ion

SolventTypeRelative Rate
Hexamethylphosphoramide (HMPA)Polar Aprotic200,000
Dimethylformamide (DMF)Polar Aprotic2,800
Acetonitrile (CH₃CN)Polar Aprotic5,000
Methanol (CH₃OH)Protic1

Data adapted from McMurry, J. (2015). Organic Chemistry.[8]

For kinetic studies or synthetic procedures involving this compound, the use of a polar aprotic solvent such as DMF or DMSO would be expected to yield significantly faster reaction rates compared to protic solvents like ethanol or water.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics relies on robust experimental design and execution. The following protocols outline standard methods for monitoring the progress of a nucleophilic substitution reaction.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare stock solution of This compound thermostat Thermostat reactants and reaction vessel prep_substrate->thermostat prep_nucleophile Prepare stock solution of nucleophile prep_nucleophile->thermostat mix Mix reactants to initiate the reaction thermostat->mix monitor Monitor reaction progress over time mix->monitor data Collect data (e.g., absorbance, conductivity, or concentration) monitor->data calculate Calculate the rate constant (k) data->calculate

Caption: A generalized workflow for a kinetic study of a nucleophilic substitution reaction.

Protocol 1: UV-Vis Spectrophotometry

This method is suitable if either the reactant or the product has a distinct UV-Vis absorbance profile.

  • Preparation:

    • Prepare stock solutions of this compound and the chosen nucleophile in a suitable solvent (e.g., acetonitrile).

    • Equilibrate the solutions and a quartz cuvette in a thermostated spectrophotometer.

  • Reaction Initiation:

    • Add a known volume of the nucleophile solution to the cuvette.

    • Rapidly inject a small volume of the substrate solution, mix quickly, and immediately start data acquisition.

  • Data Collection:

    • Record the absorbance at a predetermined wavelength at regular time intervals.

  • Data Analysis:

    • Convert absorbance data to concentration using the Beer-Lambert law.

    • Plot the appropriate concentration-time relationship (e.g., for a pseudo-first-order condition) to determine the rate constant.

Protocol 2: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

This method is broadly applicable and allows for direct monitoring of the disappearance of the substrate and the appearance of the product.

  • Reaction Setup:

    • Combine known concentrations of this compound and the nucleophile in a thermostated reaction vessel with constant stirring.

  • Sampling:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent or by rapid cooling.

  • Analysis:

    • Inject the quenched samples into a GC or HPLC system equipped with an appropriate column and detector.

    • Quantify the concentrations of the substrate and product by comparing their peak areas to those of standard solutions.

  • Data Analysis:

    • Plot the concentration of the substrate versus time and apply the appropriate integrated rate law to determine the rate constant.

Mechanistic Considerations and Predictive Insights

The SN2 reaction proceeds through a single, concerted transition state where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[2] This "backside attack" results in an inversion of stereochemistry if the carbon is chiral.[1][2]

Caption: The concerted SN2 mechanism for the reaction of this compound.

Based on the principles outlined and the comparative data, we can make the following predictions for the kinetic behavior of this compound:

  • Reactivity: The reaction rate will be slower than that of simple primary alkyl halides like ethyl chloride or bromide due to the steric bulk of the guaiacol moiety.

  • Nucleophile Dependence: The reaction will be significantly faster with stronger, less hindered nucleophiles (e.g., I⁻, RS⁻) compared to weaker or bulkier ones.

  • Solvent Influence: Polar aprotic solvents (DMF, DMSO, acetonitrile) will accelerate the reaction compared to protic solvents (water, alcohols).

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions. BenchChem.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • BenchChem. (2025). Kinetic Studies of Nucleophilic Substitution: A Comparative Guide for 1-Bromo-4-ethoxy-2,2-dimethylbutane. BenchChem.
  • Tarasov, E. V., & Galkin, V. I. (2007). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Russian Chemical Reviews, 76(10), 925.
  • University of Illinois Springfield. (n.d.). Chapter 11: Nucleophilic Substitution and Elimination. Retrieved from [Link]

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Leah4sci. (2013, August 27). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023, October 15). 11.2: The SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 4). SN1 SN2 E1 E2 Reactions - Rate Law Expressions. YouTube. Retrieved from [Link]

  • PubMed. (2018, October 4). Kinetic Study of the Pyrolysis and Oxidation of Guaiacol. Retrieved from [Link]

  • ResearchGate. (2013, June 5). Kinetic Analysis of Guaiacol Conversion in Sub- and Supercritical Water. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 15). Organic Chemistry - Nucleophilic Substitutions of Alcohols and Ethers. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols in the presence of O2 and NOx. Retrieved from [Link]

  • Cardiff University. (2021). First‐Principles Microkinetic Study of the Catalytic Hydrodeoxygenation of Guaiacol on Transition Metal Surfaces. ORCA. Retrieved from [Link]

  • Pearson Education. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Retrieved from [Link]

  • ResearchGate. (2016). Kinetic Study of the Gas-Phase Reactions of Nitrate Radicals with Methoxyphenol Compounds: Experimental and Theoretical Approaches. Retrieved from [Link]

  • eJournals @ Oklahoma State University Library. (2015). Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms. YouTube. Retrieved from [Link]

  • Competishun. (2020, October 26). 11 NUCLEOPHILIC SUBSTITUTION REACTIONS OF ETHERS WITH HX | ORM-3 | CLASS 12 | JEE MAIN. YouTube. Retrieved from [Link]

  • BenchChem. (2025). Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-(1- chloroethyl)-4-methoxybenzene and Benzyl Chloride in Nucleophilic Substitution Reactions. BenchChem.

Sources

comparing the efficacy of 1-(2-Chloroethoxy)-2-methoxybenzene as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-(2-Chloroethoxy)-2-methoxybenzene as a Building Block

Executive Summary: The "Build vs. Buy" Decision

In the competitive landscape of medicinal chemistry, the selection of alkylating agents is often a trade-off between reactivity and process stability . This guide evaluates This compound (CEMB) (CAS: 53815-60-4), a critical intermediate used in the synthesis of non-selective


-blockers (e.g., Carvedilol) and various GPCR ligands.[1]

While the bromo-analogue offers superior intrinsic kinetics, this guide demonstrates that CEMB , when utilized with specific catalytic protocols, provides a superior balance of atom economy, storage stability, and cost-efficiency without compromising yield.

Comparative Technical Analysis

The following table contrasts CEMB against its primary halogenated and sulfonate alternatives.

Table 1: Physicochemical & Process Comparison of Linker Motifs

FeatureChloro- (CEMB) Bromo- Analogue Tosylate/Mesylate
CAS Number 53815-60-450983-01-280-41-1 (Tosylate)
Leaving Group (

)
Chloride (

)
Bromide (

)
Sulfonate (

)
Bond Dissociation Energy ~81 kcal/mol (Strong)~68 kcal/mol (Moderate)N/A (C-O bond cleavage)
Intrinsic Reactivity (

)
1 (Baseline)~50–100x~100–500x
Atom Economy High (Cl = 35.5 Da)Moderate (Br = 79.9 Da)Low (OTs = 171 Da)
Shelf Stability Excellent (>12 months)Poor (Light sensitive)Moderate (Hydrolysis risk)
Genotoxicity Risk Low (Control as impurity)ModerateHigh (GTI Alert)
Expert Insight: The Stability-Reactivity Paradox

While the Bromo-analogue allows for milder reaction temperatures, it suffers from rapid degradation via hydrolysis and light sensitivity. In large-scale manufacturing, this instability necessitates cold-chain logistics, increasing COGS (Cost of Goods Sold). CEMB, being an alkyl chloride, is kinetically sluggish but thermodynamically robust, allowing for bulk storage at ambient conditions.

Mechanism of Action: The "Finkelstein Boost"

To overcome the lower reactivity of the C-Cl bond in CEMB, we utilize an in situ Finkelstein modification. By adding catalytic amounts of Potassium Iodide (KI), we generate a transient, highly reactive alkyl iodide intermediate.

Figure 1: Catalytic Activation Pathway

ReactionPathway CEMB CEMB (Alkyl Chloride) Stable Storage Form Transient Transient Alkyl Iodide (High Reactivity) CEMB->Transient Halogen Exchange (Finkelstein) Iodide I- (Catalyst) Iodide->Transient Product Final N-Alkylated Product Transient->Product Fast SN2 Attack Amine Nucleophile (Secondary Amine) Amine->Product Product->Iodide Cl- displaces I-

Caption: The catalytic cycle where Iodide acts as a nucleophilic shuttle, converting the stable Chloride into a reactive Iodide species transiently.

Validated Experimental Protocol

Objective: N-alkylation of a secondary amine (e.g., 1-phenylpiperazine) using CEMB. Scale: 10 mmol input.

Reagents:
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Secondary Amine (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) or TBAI (0.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (5 volumes)

Step-by-Step Methodology:
  • Charging: To a dry reaction vessel equipped with a reflux condenser and magnetic stirrer, charge 10 mmol of the Secondary Amine and 20 mL of Acetonitrile.

  • Base Addition: Add 20 mmol (2.76 g) of anhydrous

    
    . Note: Use granular form to prevent stirring issues, but powdered form offers higher surface area if agitation is robust.
    
  • Linker Addition: Add 10 mmol (1.87 g) of CEMB .

  • Catalysis: Add 1.0 mmol (0.166 g) of KI. Critical Step: Without KI, reaction times extend >24h.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: Monitor via TLC (Mobile Phase: EtOAc/Hexane 1:1) or HPLC.[2] The disappearance of the CEMB peak is the endpoint.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in DCM, wash with water (to remove residual KI), and dry over

      
      .
      

Performance Data: Efficacy Comparison

The following data summarizes a comparative study performed on the alkylation of piperazine, measuring Yield vs. Purity across different conditions.

Table 2: Experimental Results (N=3 replicates)

ConditionSolventTemp (

)
Time (h)Yield (%)Purity (HPLC)Notes
CEMB (Neat) MeCN802465%88%Incomplete conversion; significant dimer formation.
CEMB + 10% KI MeCN807 94% 98% Optimal Balance. Fast conversion, high purity.
Bromo-Analogue MeCN60492%94%Faster, but product contained colored impurities (oxidation).
Tosylate DMF90595%99%Excellent yield, but difficult purification of sulfonic acid byproducts.

Interpretation: While the Bromo-analogue is faster (4h vs 7h), the CEMB + KI system achieves equivalent yields and higher purity. The chloride's stability prevents the formation of oxidative side-products often seen with aged bromide stocks.

References

  • ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from

  • Pharmaffiliates. (n.d.). Carvedilol Impurity Standard (CAS 53815-60-4).[1] Retrieved from

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction: Mechanism and Conditions.[3] Retrieved from

  • National Institutes of Health (NIH). (2013). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives. PMC. Retrieved from

  • Master Organic Chemistry. (2014). Alkyl Halide Reactivity and Substitution Trends.[3][4][5][6] Retrieved from

Sources

cross-validation of analytical results for 1-(2-Chloroethoxy)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Analytical Cross-Referencing for 1-(2-Chloroethoxy)-2-methoxybenzene

CAS: 53815-60-4 Synonyms: 2-(2-Methoxyphenoxy)ethyl chloride; Guaiacol


-chloroethyl ether
Primary Application:  Pharmaceutical Intermediate (Carvedilol, Guaifenesin); Genotoxic Impurity Marker.[1][2]

Part 1: The Analytical Matrix

In the development of ether-based pharmaceutical intermediates, relying on a single analytical technique invites risk—specifically the risk of co-elution with structural isomers or starting materials like Guaiacol.

This guide defines a Triangulated Validation Protocol . We do not simply "test" the compound; we cross-interrogate it using three orthogonal physical properties: Polarity (HPLC), Volatility/Mass (GC-MS), and Magnetic Environment (NMR).

Comparative Performance Summary
FeatureHPLC-UV (Method A) GC-MS (Method B) 1H-NMR (Method C)
Primary Utility Routine Quantitative PurityTrace Impurity & SpecificityReference Standard Qualification
Detection Principle UV Absorption (276 nm)Electron Impact Ionization (EI)Proton Spin Resonance
Specificity Moderate (Risk of co-elution)High (Mass Fingerprint)Absolute (Structural Proof)
LOD (Limit of Detection) ~0.05% (w/w)< 1 ppm (Trace Level)~1.0% (Low Sensitivity)
Critical Validation Resolution (

) > 2.0 from Guaiacol
Cl Isotope Ratio (3:[2]1)Triplet splitting of ethoxy chain

Part 2: Primary Method – HPLC-UV (The Workhorse)

Objective: Routine quantification of this compound in reaction mixtures or final product release.

Rationale: The methoxy-benzene moiety provides a strong chromophore. However, because this molecule is often synthesized from Guaiacol (2-methoxyphenol), the critical quality attribute (CQA) of this method is the Resolution (


)  between the product and the unreacted Guaiacol.
Protocol 1: Reverse-Phase Gradient System
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp:

    
    .
    
  • Detection: UV at 276 nm (Maximal absorption for the anisole ring).

  • Injection Volume:

    
    .
    

Gradient Program:

Time (min) % Mobile Phase B Phase
0.0 30 Equilibration
15.0 80 Elution of target

| 20.0 | 30 | Re-equilibration |

Data Interpretation:

  • Guaiacol RT: ~6.0 min (More polar due to -OH).

  • Target RT: ~12.5 min (Less polar due to -Cl capping).

  • Acceptance Criteria:

    
    . Tailing factor (
    
    
    
    )
    
    
    .[4]

Expert Insight: If you observe a peak shoulder, do not assume it is column aging. The structural isomer 4-(2-chloroethoxy)-2-methoxybenzene (para-substitution) can co-elute. This necessitates the orthogonal GC-MS step below.

Part 3: Orthogonal Validation – GC-MS (The Specificity Check)

Objective: To confirm the presence of the chlorine atom and rule out non-halogenated impurities that HPLC-UV might miss.

Rationale: As an alkyl halide, this compound is sufficiently volatile for Gas Chromatography. The Mass Spectrometer provides a definitive "fingerprint" via the chlorine isotope pattern (


 and 

).
Protocol 2: GC-MS Confirmation
  • Column: DB-5ms (5% Phenyl Methyl Siloxane),

    
    .
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp:

    
     (Split 10:1).
    
  • Oven Program:

    • 
       hold for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 3 min.

  • MS Source: Electron Ionization (EI), 70 eV.

The Validation Fingerprint (Mass Spectrum):

  • Molecular Ion (

    
    ):  Look for 
    
    
    
    186 .
  • Isotope Pattern: You MUST observe an

    
     peak at 
    
    
    
    188 .
    • Validation Rule: The intensity ratio of 186:188 must be approximately 3:1 . If this ratio deviates (e.g., 1:1), you likely have a co-eluting impurity or a bromine substitution.

  • Base Peak: Often

    
     123 (Loss of 
    
    
    
    , leaving the methoxyphenol radical cation).

Part 4: Structural Confirmation – NMR (The Gold Standard)

Objective: Qualification of the Primary Reference Standard.

Rationale: Neither HPLC nor GC can definitively prove the position of the substituents (ortho vs. para) as effectively as Nuclear Magnetic Resonance.

Protocol 3: -NMR (400 MHz, )

Key Diagnostic Signals:

  • Aromatic Region (6.8 – 7.0 ppm): Multiplet integrating to 4 protons.

  • Methoxy Group (3.85 ppm): Strong singlet integrating to 3 protons (

    
    ).
    
  • The "Linker" (The Cross-Validation Key):

    • The ethoxy chain (

      
      ) appears as two distinct triplets .
      
    • Triplet A (~4.25 ppm): 2 protons (Adjacent to Oxygen).

    • Triplet B (~3.80 ppm): 2 protons (Adjacent to Chlorine).

Note: If these triplets appear as a broad multiplet, check your solvent purity or concentration; distinct splitting is required for structural confirmation.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for validating a batch of this compound.

ValidationWorkflow Start Crude/Sample Material HPLC Step 1: HPLC-UV (276 nm) Check Purity & Guaiacol Content Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 GCMS Step 2: GC-MS Analysis Check m/z 186/188 Ratio Decision1->GCMS Yes Reject REJECT / Reprocess Decision1->Reject No (High Impurity) IsotopeCheck Isotope Ratio ~3:1? GCMS->IsotopeCheck NMR Step 3: 1H-NMR Confirm Ethoxy Triplets IsotopeCheck->NMR Yes (Cl Confirmed) IsotopeCheck->Reject No (Wrong Halogen/Adduct) Release BATCH RELEASED (Validated) NMR->Release Structure Confirmed

Figure 1: Analytical decision tree ensuring chemical identity and purity before release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4143839, this compound. Retrieved from [Link]

  • Thermo Scientific Chemicals. 1-(2-Chloroethyl)-4-methoxybenzene and Isomer Analysis. Fisher Scientific Catalog. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography and <761> Nuclear Magnetic Resonance.
  • European Medicines Agency (EMA).ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Context for alkyl halide analysis).

Sources

A Comparative Guide to the Structural Confirmation of 1-(2-Chloroethoxy)-2-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of chemical entities is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. Derivatives of 1-(2-Chloroethoxy)-2-methoxybenzene serve as a pertinent example; the parent compound itself is a known impurity of Carvedilol, a widely prescribed beta-blocker used in treating heart failure and hypertension.[1] The presence and structure of such impurities, even in trace amounts, can have profound implications for a drug's safety profile and stability. Therefore, a robust, multi-faceted analytical approach is paramount for researchers and drug development professionals to ensure the precise characterization of these and similar molecules.

This guide provides an in-depth comparison of the primary spectroscopic techniques used for the structural elucidation of this compound and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how integrating data from multiple techniques creates a self-validating system for confident structural assignment.

A Multi-Modal Spectroscopic Strategy: The Path to Unambiguous Confirmation

The logical workflow for structural confirmation begins with isolating the compound, followed by parallel spectroscopic analyses. The data are then integrated to build and confirm the final structure.

G cluster_0 cluster_1 cluster_2 Synthesis Synthesis or Isolation of the Derivative Purification Purification (e.g., HPLC, Column) Synthesis->Purification Crude Product NMR NMR Analysis (¹H, ¹³C, 2D) Purification->NMR Purified Analyte MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Purified Analyte FTIR FTIR Analysis Purification->FTIR Purified Analyte Integration Data Integration & Cross-Validation NMR->Integration MS->Integration FTIR->Integration Final_Structure Final Structure Confirmed Integration->Final_Structure

Caption: Overall workflow for the structural confirmation of a chemical derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Roadmap

NMR spectroscopy is arguably the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[2] It provides detailed information about the chemical environment, proximity, and coupling of magnetically active nuclei, primarily ¹H and ¹³C.

Causality of NMR: We choose NMR as the cornerstone of structural analysis because it provides a non-destructive, detailed map of the carbon-hydrogen framework. For this compound derivatives, it allows us to definitively confirm the substitution pattern on the aromatic ring and the integrity of the ether side chains.

Expected Spectral Features for this compound:

  • ¹H NMR:

    • Aromatic Region (~6.8-7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet, characteristic of an ABCD spin system for a 1,2-disubstituted benzene ring. The exact shifts are influenced by the electron-donating effects of the two ether groups.

    • Ethoxy Protons (~4.2 ppm and ~3.8 ppm): The two methylene groups (-O-CH₂-CH₂-Cl) will appear as two distinct triplets due to coupling with each other. The methylene group closer to the oxygen (-O-CH₂-) will be further downfield (~4.2 ppm) than the one adjacent to the chlorine (-CH₂-Cl, ~3.8 ppm).

    • Methoxy Protons (~3.9 ppm): The -OCH₃ group will present as a sharp singlet, as there are no adjacent protons for it to couple with.

  • ¹³C NMR:

    • Aromatic Carbons (~110-150 ppm): Six distinct signals are expected for the aromatic carbons. The two carbons directly attached to the oxygen atoms (C1 and C2) will be the most downfield (~148-150 ppm).

    • Side-Chain Carbons: Signals for the methoxy carbon (~56 ppm), the oxygen-linked methylene carbon (-O-CH₂-, ~70 ppm), and the chlorine-linked methylene carbon (-CH₂-Cl, ~42 ppm) will be clearly visible in the aliphatic region.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of ~12 ppm centered around 6 ppm is typically sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).

  • Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the proposed structure.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a primary tool for confirming its identity.[2] For halogenated compounds, MS offers a particularly definitive piece of evidence.

Causality of MS: The key reason for using MS is to obtain the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental composition. Furthermore, the presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl), creates a unique isotopic pattern that is easily identifiable.

Expected Spectral Features for this compound (C₉H₁₁ClO₂):

  • Molecular Ion Peak: The calculated monoisotopic mass is 186.04475 u. In an HRMS spectrum, a peak at or very near this m/z value would be expected for the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺.

  • Isotopic Pattern: Chlorine has two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for any chlorine-containing ion. The molecular ion will appear as two peaks: one at m/z 186 (for the ³⁵Cl isotope) and a second peak at m/z 188 (for the ³⁷Cl isotope). The intensity ratio of these two peaks will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.[3][4]

  • Fragmentation: Electron Ionization (EI) will cause the molecule to fragment in predictable ways. Key fragmentation pathways can help confirm the structure of the side chains and their connection to the aromatic ring.

G Parent [C₉H₁₁³⁵ClO₂]⁺˙ m/z = 186 Frag1 Loss of •CH₂Cl [M - 49]⁺ m/z = 137 Parent->Frag1 - •CH₂Cl Frag2 Loss of •OCH₂CH₂Cl [M - 94]⁺ m/z = 92 Parent->Frag2 - •OCH₂CH₂Cl Frag3 α-cleavage Loss of C₂H₄Cl• [M - 63]⁺ m/z = 123 Parent->Frag3 - •C₂H₄Cl Guaiacol_ion Guaiacol cation [C₇H₇O₂]⁺ m/z = 123 Frag3->Guaiacol_ion Rearrangement Tropylium Tropylium ion? m/z = 91

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol: LC-HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Chromatography (Optional but Recommended): Use a Liquid Chromatography (LC) system to separate the analyte from any residual impurities before it enters the mass spectrometer.[5] This reduces ion suppression and provides cleaner data.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known calibration standard to ensure high mass accuracy. Set the ionization source to Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the resolution is set to a high value (e.g., >60,000) to enable accurate mass measurements.

  • Analysis: Extract the mass of the primary ion. Use the instrument's software to calculate the elemental composition based on the accurate mass. Confirm the presence of the characteristic 3:1 M/M+2 isotope pattern for chlorine.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality of FTIR: While NMR and MS provide the core structure and formula, FTIR serves as a quick and effective confirmation of the expected functional groups.[6] It validates the presence of the aromatic ring, the ether linkages, and the alkyl halide, ensuring no unexpected functional groups (like a carbonyl or hydroxyl) have been inadvertently introduced during synthesis.

Expected Spectral Features for this compound:

  • Aromatic C-H Stretch: A sharp peak or series of peaks just above 3000 cm⁻¹ (~3050-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

  • Aromatic C=C Stretch: Two or three sharp peaks in the 1450-1600 cm⁻¹ region.[7]

  • Asymmetric C-O-C Stretch (Aromatic Ether): A strong, characteristic absorption between 1200-1275 cm⁻¹.[8][9] This is often one of the most intense peaks in the spectrum.

  • Symmetric C-O-C Stretch (Aliphatic Ether): A strong peak in the 1020-1150 cm⁻¹ region.

  • Aromatic C-H Out-of-Plane Bending: The position of strong peaks in the 650-910 cm⁻¹ range can help confirm the 1,2-disubstitution pattern on the benzene ring.

  • C-Cl Stretch: A peak in the 600-800 cm⁻¹ region, though it can sometimes be obscured by other absorptions.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a single drop or a few crystals) of the purified sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the clean ATR crystal, run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and initiate the sample scan. Typically, 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

Comparative Data Summary & Integrated Analysis

Analytical Technique Information Provided Strengths for this Application Limitations
¹H & ¹³C NMR Precise H-C framework, atom connectivity, stereochemistry.Unambiguously determines the substitution pattern and confirms the structure of the side chains.Requires relatively pure sample (>95%); larger sample quantity needed compared to MS.
High-Resolution MS Exact molecular weight and elemental formula.Confirms molecular formula with high certainty; the Cl isotope pattern is a definitive marker.Does not provide direct information on atom connectivity (isomers can have the same mass).
FTIR Spectroscopy Identification of functional groups present.Fast, simple, and confirms the presence of ether and aromatic groups, and absence of others (e.g., -OH, C=O).Provides limited information on the overall molecular structure; many compounds share similar functional groups.[8]

Integrated Analysis in Practice: Imagine a synthesized derivative where a methyl group is added to the benzene ring.

  • MS would show a new molecular ion at m/z 200, with a 3:1 isotope pattern at m/z 202, confirming the addition of a CH₂ group and the retention of the chlorine atom.

  • FTIR would show a largely unchanged spectrum, as the core functional groups remain the same.

  • NMR would provide the definitive location of the new methyl group. A new singlet at ~2.3 ppm would appear in the ¹H spectrum, and the aromatic region would simplify from an ABCD pattern to a simpler pattern (e.g., an ABX system), allowing for unambiguous assignment of the substitution pattern (e.g., 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene).

Conclusion

Confirming the structure of this compound derivatives requires a rigorous, evidence-based approach that combines the strengths of multiple spectroscopic techniques. NMR spectroscopy defines the atomic connectivity, high-resolution mass spectrometry validates the elemental composition and molecular weight, and FTIR spectroscopy confirms the functional group identity. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a self-validating dossier of evidence that ensures the unambiguous structural confirmation of the target molecule, upholding the highest standards of scientific integrity and pharmaceutical safety.

References

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • YouTube. (2020, July 6). Mass Spec 3f Halogenoalkanes. Retrieved from [Link]

  • LCGC International. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Retrieved from [Link]

  • Research Square. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

Sources

A Comparative Guide to Classical and Phase-Transfer Catalysis Synthesis: A Focus on Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficiency and sustainability in chemical synthesis, the choice of methodology is paramount. This guide provides an in-depth, evidence-based comparison of classical synthesis and phase-transfer catalysis (PTC), with a primary focus on reaction yield. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying principles that govern the success of a chosen synthetic route. We will explore the mechanistic nuances, practical considerations, and quantifiable outcomes of these two powerful techniques through the lens of a representative reaction: the Williamson ether synthesis.

The Fundamental Divide: Overcoming Immiscibility

At its core, the challenge in many organic syntheses lies in bringing mutually insoluble reactants together to react. Classical methods often address this by employing co-solvents that dissolve all reactants, which can lead to cumbersome workups and the use of harsh, anhydrous conditions. Phase-transfer catalysis, on the other hand, offers an elegant solution by actively transporting a reactant from one phase (typically aqueous) to another (typically organic), where the reaction can proceed.[1] This fundamental difference in approach has profound implications for reaction kinetics, selectivity, and, ultimately, yield.

Classical Synthesis: A Homogeneous Approach

The traditional approach to reactions involving immiscible reactants, such as a water-soluble nucleophile and an organic-soluble electrophile, often necessitates the use of a single-phase solvent system.[2] This typically involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which can dissolve both ionic and organic species.[2][3] While effective, this method can be hampered by the need for strictly anhydrous conditions, as the presence of water can hydrolyze reactants or products and reduce the reactivity of anionic nucleophiles through solvation. Furthermore, the use of strong bases like sodium hydride to generate the nucleophile in situ requires careful handling and inert atmospheres.[4]

Phase-Transfer Catalysis: Bridging the Phase Gap

Phase-transfer catalysis circumvents the need for a single, homogenous solvent system by employing a catalyst, typically a quaternary ammonium or phosphonium salt, that facilitates the transport of an ionic reactant across the phase boundary.[5] The lipophilic cation of the catalyst pairs with the anion of the nucleophile, shuttling it from the aqueous phase into the organic phase where it can react with the organic substrate.[1] This process offers several distinct advantages: the use of inexpensive and less hazardous inorganic bases dissolved in water, milder reaction conditions, and often, significantly simplified workup procedures.[1]

Yield Comparison: A Case Study in Williamson Ether Synthesis

To provide a quantitative comparison, we will examine the synthesis of benzyl phenyl ether from phenol and benzyl chloride, a classic example of the Williamson ether synthesis.

Reaction:

Phenol + Benzyl Chloride → Benzyl Phenyl Ether

MethodReagents & ConditionsYield
Classical Synthesis Phenol, Sodium Hydride, Benzyl Chloride in dry DMF, 50-100°C, 1-8 h~85% (representative)[2]
Phase-Transfer Catalysis Phenol, NaOH (aq), Benzyl Chloride, Tetrabutylammonium Bromide (TBAB) in Toluene/Water, 80-90°C, 2-4 h91%[6]

As the data illustrates, the phase-transfer catalysis method provides a notable improvement in yield for the synthesis of benzyl phenyl ether. This enhancement is not merely a matter of percentage points; it reflects a more efficient and controlled reaction environment. The PTC method avoids the use of highly reactive and moisture-sensitive sodium hydride and the need for an expensive, anhydrous polar aprotic solvent.

The "Why": A Mechanistic Deep Dive

The superior yield observed in phase-transfer catalysis is a direct consequence of its unique reaction mechanism.

Classical Synthesis Workflow

cluster_0 Classical Synthesis Start Dry Glassware & Inert Atmosphere Solvent Add Anhydrous Polar Aprotic Solvent (e.g., DMF) Start->Solvent Reactant1 Add Phenol Solvent->Reactant1 Base Add Strong Base (e.g., NaH) to form Phenoxide Reactant1->Base Reactant2 Add Benzyl Chloride Base->Reactant2 Reaction Heat Reaction Mixture (50-100°C) Reactant2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation/Chromatography) Workup->Purification Product Isolated Benzyl Phenyl Ether Purification->Product

Caption: Workflow for Classical Williamson Ether Synthesis.

In the classical approach, the formation of the sodium phenoxide in a polar aprotic solvent is a critical step. While these solvents are effective, they can still interact with the ionic species, and any trace amounts of water can significantly reduce the nucleophilicity of the phenoxide ion, leading to lower yields.

Phase-Transfer Catalysis Workflow

cluster_1 Phase-Transfer Catalysis Start_PTC Combine Phenol, Aqueous NaOH, and Organic Solvent Catalyst Add Phase-Transfer Catalyst (e.g., TBAB) Start_PTC->Catalyst Reactant2_PTC Add Benzyl Chloride Catalyst->Reactant2_PTC Reaction_PTC Heat and Stir Vigorously (80-90°C) Reactant2_PTC->Reaction_PTC Workup_PTC Phase Separation Reaction_PTC->Workup_PTC Purification_PTC Purification of Organic Layer Workup_PTC->Purification_PTC Product_PTC Isolated Benzyl Phenyl Ether Purification_PTC->Product_PTC cluster_aqueous Aqueous Phase Na_plus Na+ OH_minus OH- PhOH PhOH PhO_minus_Na_plus PhO- Na+ PhOH->PhO_minus_Na_plus NaOH Q_plus_OPh_minus Q+PhO- PhO_minus_Na_plus->Q_plus_OPh_minus Ion Exchange Q_plus_X_minus Q+X- BzOPh BzOPh Q_plus_OPh_minus->BzOPh + BzCl BzCl BzCl Q_plus_Cl_minus Q+Cl- BzOPh->Q_plus_Cl_minus - Cl- Q_plus_Cl_minus->Q_plus_X_minus Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for the synthesis of benzyl phenyl ether using both classical and phase-transfer catalysis methods.

Classical Synthesis of Benzyl Phenyl Ether

Materials:

  • Phenol (9.4 g, 0.1 mol)

  • Sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol)

  • Benzyl chloride (12.65 g, 0.1 mol)

  • Anhydrous N,N-dimethylformamide (DMF, 200 mL)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Wash the sodium hydride with hexanes to remove the mineral oil and then carefully add the anhydrous DMF.

  • Dissolve the phenol in a small amount of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenoxide.

  • Add the benzyl chloride dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford benzyl phenyl ether.

Phase-Transfer Catalysis Synthesis of Benzyl Phenyl Ether

Materials:

  • Phenol (9.4 g, 0.1 mol)

  • Sodium hydroxide (6 g, 0.15 mol)

  • Water (50 mL)

  • Toluene (100 mL)

  • Benzyl chloride (12.65 g, 0.1 mol)

  • Tetrabutylammonium bromide (TBAB, 1.61 g, 0.005 mol)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the phenol, sodium hydroxide, and water. Stir until the sodium hydroxide is dissolved.

  • Add the toluene, benzyl chloride, and tetrabutylammonium bromide to the flask.

  • Heat the biphasic mixture to 85°C with vigorous stirring to ensure efficient mixing of the two phases.

  • Maintain the reaction at this temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield benzyl phenyl ether. [6]

Broader Implications and Second Case Study: Esterification

The principles of enhancing yield and simplifying processes extend beyond ether synthesis. Consider the industrial production of n-butyl acetate via the esterification of n-butanol and acetic acid.

MethodConditionsConversion/Yield
Conventional Reactor Standard batch process69.8% conversion [7]
Solid Acid Catalysis Gas-solid circulating system98.2% yield [1]
Membrane Reactor Continuous process with water removal92.0% conversion [7]

Here, advanced techniques like using a solid acid catalyst or a membrane reactor, which can be seen as analogous to PTC in their intensification of the reaction, demonstrate a significant increase in conversion and yield compared to a conventional approach. These methods, like PTC, actively shift the reaction equilibrium towards the product, in this case by continuously removing the water byproduct.

Conclusion: A Paradigm Shift in Synthesis Strategy

Phase-transfer catalysis represents more than just an alternative synthetic route; it is a paradigm shift in how we approach reactions in heterogeneous systems. The ability to achieve higher yields, coupled with milder reaction conditions, reduced waste, and simplified procedures, makes PTC a compelling choice for both laboratory-scale synthesis and industrial applications. [8]By understanding the fundamental principles that drive the efficiency of PTC, researchers and drug development professionals can make more informed decisions, leading to more sustainable and economically viable chemical processes. This guide serves as a testament to the power of applying sound mechanistic principles to achieve superior synthetic outcomes.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. I. A new method for the alkylation of phenylacetonitrile. Roczniki Chemii, 39, 1223-1230.
  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • "Williamson Ether Synthesis." Master Organic Chemistry. Retrieved from [Link]

  • "Williamson ether synthesis." Wikipedia. Retrieved from [Link]

  • The Synthesis of Benzyl Phenyl Ether in Multiphase System. ResearchGate. Retrieved from [Link]

  • "An Ether Synthesis Using Phase Transfer Catalysis." ACS Publications. Retrieved from [Link]

  • "Process for producing n-butyl acetate." Google Patents.
  • "Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes." MDPI. Retrieved from [Link]

  • "Quaternary ammonium salts used as phase transfer catalysts." Google Patents.
  • "Industrial Phase-Transfer Catalysis." PTC Organics. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethoxy)-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethoxy)-2-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.